XEN445
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRERFNOKZQLO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
XEN445: An In-Depth Technical Guide to its Mechanism of Action on HDL Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
XEN445 is a potent and selective small molecule inhibitor of endothelial lipase (B570770) (EL), a key enzyme in high-density lipoprotein (HDL) metabolism. By specifically targeting and inhibiting EL, this compound has been shown to increase plasma HDL-cholesterol (HDL-C) levels in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on HDL metabolism. It includes a summary of its in vitro potency and selectivity, in vivo efficacy in animal models, and detailed experimental protocols. The information presented is intended to support further research and development of this compound and other endothelial lipase inhibitors as potential therapeutics for dyslipidemia and associated cardiovascular diseases.
Introduction to Endothelial Lipase and its Role in HDL Metabolism
Endothelial lipase (EL) is a member of the triglyceride lipase family with a primary role in the hydrolysis of phospholipids (B1166683) in HDL particles.[1][2] This enzymatic activity promotes the catabolism of HDL, leading to lower circulating levels of HDL-C.[1][2] EL is expressed by endothelial cells, macrophages, and smooth muscle cells, placing it at the interface between the circulation and the vessel wall, a critical location for influencing atherosclerosis.[2] Given the inverse correlation between HDL-C levels and the risk of cardiovascular disease, inhibiting EL has emerged as a promising therapeutic strategy to raise HDL-C levels.[1][2]
This compound: A Potent and Selective Endothelial Lipase Inhibitor
This compound is a novel anthranilic acid derivative identified as a potent and selective inhibitor of endothelial lipase.[1] Its primary mechanism of action is the direct inhibition of the phospholipase activity of EL, thereby reducing the catabolism of HDL particles and leading to an increase in circulating HDL-C.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of human endothelial lipase (hEL) with high selectivity over other related lipases, such as human lipoprotein lipase (hLPL) and human hepatic lipase (hHL). This selectivity is crucial for minimizing off-target effects and ensuring that the therapeutic action is primarily directed towards modulating HDL metabolism. The inhibitory activity of this compound has been quantified using in vitro enzymatic assays.
Table 1: In Vitro Inhibitory Activity of this compound [3]
| Enzyme | IC50 (µM) |
| Human Endothelial Lipase (hEL) | 0.237 |
| Human Lipoprotein Lipase (hLPL) | 20 |
| Human Hepatic Lipase (hHL) | 9.5 |
The data clearly indicates that this compound is significantly more potent against hEL compared to hLPL and hHL, with approximately 84-fold and 40-fold selectivity, respectively.
Caption: Core mechanism of this compound action.
In Vivo Efficacy of this compound
Preclinical studies in mice have demonstrated the in vivo efficacy of this compound in modulating HDL metabolism. Administration of this compound resulted in a significant increase in plasma HDL-C concentrations.
Effect on Plasma HDL-C in Wild-Type Mice
In studies involving wild-type mice, oral administration of this compound led to a dose-dependent increase in plasma HDL-C levels. While the specific quantitative data from the primary publication is not fully available in the public domain, the study reported a significant elevation in HDL-C following treatment with this compound.[1]
Confirmation of On-Target Activity in LIPG Knockout Mice
To confirm that the HDL-C raising effect of this compound was due to its inhibition of endothelial lipase, studies were conducted in mice with a genetic knockout of the LIPG gene (which encodes for endothelial lipase). As expected, this compound had no effect on HDL-C levels in these mice, providing strong evidence for its on-target mechanism of action.[3]
Pharmacokinetics
This compound has been reported to possess favorable absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties, including high oral bioavailability and low clearance rates in mice.[3] However, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available at this time.
Effects on Other HDL Metabolism Pathways
Currently, the available literature primarily focuses on the direct inhibitory effect of this compound on endothelial lipase. There is no publicly available data on the effects of this compound on other key proteins and pathways involved in HDL metabolism, including:
-
Cholesteryl Ester Transfer Protein (CETP): A plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.
-
ATP-Binding Cassette Transporters A1 (ABCA1) and G1 (ABCG1): Key transporters involved in the efflux of cholesterol from peripheral cells to lipid-poor apolipoprotein A-I (apoA-I) and HDL, respectively.
-
Lecithin-Cholesterol Acyltransferase (LCAT): An enzyme that esterifies free cholesterol on HDL, promoting the maturation of HDL particles.
-
Scavenger Receptor Class B Type I (SR-B1): A receptor that mediates the selective uptake of cholesteryl esters from HDL by the liver.
-
Apolipoprotein A-I (apoA-I): The major protein component of HDL, crucial for its structure and function.
Further research is needed to fully elucidate the complete mechanistic profile of this compound and its potential effects on these other pathways.
Experimental Protocols
While the complete, detailed protocols from the primary research are not publicly available, this section outlines the general methodologies typically employed in the evaluation of endothelial lipase inhibitors like this compound.
In Vitro Endothelial Lipase Inhibition Assay
This assay is designed to measure the potency of a compound in inhibiting the enzymatic activity of endothelial lipase.
References
The Biological Role of Endothelial Lipase Inhibition by XEN445: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endothelial lipase (B570770) (EL) has emerged as a key regulator of high-density lipoprotein (HDL) metabolism and a potential therapeutic target for cardiovascular diseases.[1][2][3] This technical guide provides an in-depth overview of the biological role of EL and the effects of its inhibition by XEN445, a potent and selective small molecule inhibitor. This document summarizes preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for professionals in the field. While extensive clinical data on this compound is not yet publicly available, the preclinical evidence strongly supports its potential as an HDL-cholesterol (HDL-C) raising agent.
The Biological Role of Endothelial Lipase (EL)
Endothelial lipase is a member of the triglyceride lipase family, primarily synthesized and secreted by vascular endothelial cells.[1][2] Its primary function is the hydrolysis of phospholipids, particularly those on the surface of HDL particles.[2][4] This enzymatic activity leads to the remodeling of HDL particles and their subsequent catabolism, ultimately resulting in lower plasma HDL-C levels.[2][4]
Several factors regulate the expression and activity of EL. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), have been shown to upregulate EL expression, linking inflammation to decreased HDL-C levels.[1] This connection highlights the potential role of EL in the pathophysiology of atherosclerosis, where inflammation is a key driver.[1][3]
The pro-atherogenic role of EL is further supported by observations that its expression is elevated in atherosclerotic lesions and is associated with macrophages within these plaques.[1] By reducing HDL-C, which is known for its atheroprotective functions including reverse cholesterol transport, EL contributes to an environment conducive to the development and progression of atherosclerosis.[3]
This compound: A Potent and Selective Endothelial Lipase Inhibitor
This compound is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of endothelial lipase.[5] In preclinical studies, this compound has demonstrated a significant ability to increase plasma HDL-C levels in mice.[4][5]
Mechanism of Action
This compound directly inhibits the enzymatic activity of EL. By blocking the hydrolysis of HDL phospholipids, this compound prevents the EL-mediated catabolism of HDL particles. This leads to an increase in the circulating concentration of HDL-C. The selectivity of this compound for EL over other lipases, such as lipoprotein lipase (LPL) and hepatic lipase (HL), is a key feature that minimizes off-target effects.
Preclinical Efficacy
In vivo studies in wild-type mice have shown that administration of this compound leads to a dose-dependent increase in plasma HDL-C concentrations.[5] The effect is attributed to the specific inhibition of EL, as the HDL-raising effect is absent in EL knockout mice.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) |
| Human Endothelial Lipase (hEL) | 0.237 |
Data sourced from publicly available preclinical research.
Table 2: In Vivo Efficacy of this compound in Wild-Type Mice
| Treatment | Dose | Duration | Change in HDL-C |
| This compound | 30 mg/kg b.i.d. | 3 days | Significant Increase |
| This compound | 30 mg/kg b.i.d. | 9 days | Sustained Significant Increase |
b.i.d. = twice daily. Data represents qualitative findings from published figures; specific percentages are not detailed in the source.[4]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound and the study of endothelial lipase.
Endothelial Lipase Activity Assay
This protocol describes a general method for measuring EL activity, which can be adapted to assess the inhibitory potential of compounds like this compound.
Principle: The phospholipase activity of EL is measured using a fluorogenic substrate. The cleavage of the substrate by EL results in the release of a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme activity.
Materials:
-
Recombinant human endothelial lipase
-
Fluorogenic phospholipid substrate (e.g., a derivative of phosphatidylcholine with a fluorescent reporter)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing bovine serum albumin)
-
Test compound (this compound)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant human EL.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Vivo Mouse Studies for HDL-C Assessment
This protocol outlines a typical in vivo experiment to evaluate the effect of an EL inhibitor on plasma HDL-C levels in mice.
Animals:
-
Wild-type C57BL/6 mice or other appropriate strains.
-
Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
Procedure:
-
Acclimate the mice to the experimental conditions for at least one week.
-
Divide the mice into a vehicle control group and one or more treatment groups receiving different doses of this compound.
-
Administer this compound or the vehicle orally (e.g., by gavage) at the specified dose and frequency (e.g., twice daily).
-
Collect blood samples from the mice at baseline (before the first dose) and at various time points during the treatment period (e.g., after 3 and 9 days). Blood can be collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Separate the plasma by centrifugation.
-
Measure the plasma concentrations of total cholesterol, HDL-C, and other lipid parameters using commercially available enzymatic kits.
-
Analyze the data to determine the effect of this compound on HDL-C levels compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes related to endothelial lipase and its inhibition.
Caption: Regulation of endothelial lipase and its role in HDL metabolism.
Caption: Mechanism of action of this compound in inhibiting endothelial lipase.
Caption: Experimental workflow for in vivo evaluation of this compound.
Conclusion
The inhibition of endothelial lipase by this compound represents a promising therapeutic strategy for raising HDL-C levels. The preclinical data strongly support the mechanism of action and in vivo efficacy of this compound. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations and to fully understand its potential impact on cardiovascular disease risk. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in this exciting area of cardiovascular medicine.
References
- 1. Role of endothelial lipase in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Lipase: A New Risk Factor for Atherosclerosis? | PLOS Medicine [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
XEN445: A Technical Overview of a Novel Endothelial Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XEN445 is a potent and selective small molecule inhibitor of endothelial lipase (B570770) (EL), an enzyme implicated in high-density lipoprotein (HDL) metabolism and the pathogenesis of atherosclerotic cardiovascular disease. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound. It details the compound's mechanism of action, inhibitory potency, selectivity, and its effects on plasma HDL cholesterol in animal models. Furthermore, this guide outlines the key experimental methodologies employed during its initial investigation and presents a timeline of its development, including its apparent discontinuation from clinical progression.
Discovery and Development Timeline
The development of this compound was initiated by Xenon Pharmaceuticals Inc. with the objective of creating a novel therapeutic agent for dyslipidemia-related cardiovascular disease by targeting endothelial lipase.
Preclinical Discovery (Published 2013):
-
Target Identification: Endothelial lipase (EL) was identified as a key target due to its role in HDL metabolism. Inhibition of EL was hypothesized to increase plasma HDL cholesterol (HDLc) levels, a potentially beneficial effect in the context of cardiovascular disease.
-
Lead Optimization: this compound emerged from a novel class of anthranilic acid derivatives as a potent and selective inhibitor of EL.[1]
-
In Vitro Characterization: Extensive in vitro studies demonstrated the high potency and selectivity of this compound for human EL.
-
In Vivo Proof-of-Concept: Preclinical studies in mice confirmed that oral administration of this compound led to a significant increase in plasma HDLc concentrations.[1] These studies also highlighted favorable absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties.[1]
Discontinuation of Development:
A review of Xenon Pharmaceuticals' public disclosures, including annual reports and pipeline updates from the mid-2010s to the present, reveals a strategic shift towards neurology and ion channel modulators.[2][3][4] this compound is no longer mentioned in the company's development pipeline, suggesting that its clinical development was discontinued. The precise reasons for this discontinuation have not been publicly disclosed but could be due to a variety of factors, including strategic reprioritization, unforseen toxicity, or a lack of long-term efficacy in later preclinical studies.
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of endothelial lipase. EL, a member of the triglyceride lipase family, primarily hydrolyzes phospholipids (B1166683) in HDL particles, leading to their catabolism and clearance from circulation. By inhibiting EL, this compound is proposed to reduce the degradation of HDL, thereby increasing its concentration in the plasma.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial preclinical studies of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 (µM) |
| Human Endothelial Lipase (hEL) | 0.237 |
| Human Lipoprotein Lipase (hLPL) | 20 |
| Human Hepatic Lipase (hHL) | 9.5 |
| Data sourced from MedchemExpress and APExBIO, referencing the primary 2013 publication.[2][3] |
Table 2: Mouse Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value |
| Bioavailability | Good (specific value not published) |
| Clearance Rate | Low (specific value not published) |
| Qualitative descriptions from the primary 2013 publication.[1] |
Table 3: In Vivo Efficacy of this compound in Wild-Type Mice (30 mg/kg b.i.d. for 3 days)
| Parameter | % Increase vs. Vehicle |
| Total Plasma Cholesterol | 18% |
| HDL Cholesterol | 16% |
| Data from the primary 2013 publication. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of this compound, based on the original publication and standardized laboratory procedures.
Endothelial Lipase Activity Assay (In Vitro)
This protocol describes a mixed micelle fluorogenic assay used to determine the inhibitory potency of this compound.
Objective: To measure the IC50 of this compound against human endothelial lipase.
Materials:
-
Recombinant human endothelial lipase (hEL)
-
Fluorogenic phosphatidylcholine substrate (e.g., FELA, bis-BODIPY-FL C11-PC)
-
Triton X-100
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)
-
This compound
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a mixed micelle solution of the fluorogenic phosphatidylcholine substrate and Triton X-100 in assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
Assay Reaction: In a 96-well plate, add the hEL enzyme solution to wells containing the diluted this compound or vehicle control (DMSO in assay buffer).
-
Incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the mixed micelle substrate solution to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., for BODIPY-FL, Ex/Em = 485/520 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo HDL Cholesterol Measurement in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a mouse model.
Objective: To determine the effect of orally administered this compound on plasma HDL cholesterol levels in mice.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., appropriate suspension vehicle)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
HDL cholesterol measurement kit (e.g., precipitation-based or direct enzymatic assay)
-
Spectrophotometer or plate reader
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dosing: Administer this compound or vehicle to the mice by oral gavage at the specified dose and frequency (e.g., 30 mg/kg twice daily).
-
Blood Collection: At the end of the treatment period, collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
HDL Cholesterol Measurement:
-
Precipitation Method: Add a precipitation reagent to an aliquot of plasma to precipitate apolipoprotein B-containing lipoproteins (VLDL and LDL). Centrifuge to pellet the precipitate. The supernatant contains the HDL fraction. Measure the cholesterol content of the supernatant using a cholesterol assay kit.
-
Direct Method: Use a direct enzymatic HDL cholesterol assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the mean HDL cholesterol concentration for each treatment group. Compare the HDLc levels in the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Mouse Pharmacokinetic Studies
This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in mice following oral administration.
Objective: To determine the pharmacokinetic profile (e.g., bioavailability, clearance) of this compound in mice.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle
-
Oral gavage needles
-
Blood collection supplies
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Quantification: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, and half-life. Bioavailability can be determined by comparing the AUC from oral administration to that from intravenous administration in a separate cohort.
Conclusion
This compound was a promising preclinical candidate that demonstrated potent and selective inhibition of endothelial lipase, leading to increased HDL cholesterol levels in vivo. The initial discovery and characterization provided a strong rationale for its development as a potential treatment for cardiovascular diseases. However, the subsequent discontinuation of its development, as inferred from the strategic shift of Xenon Pharmaceuticals, highlights the numerous challenges in drug development. While this compound itself did not proceed to later-stage clinical trials, the research and methodologies employed in its discovery remain a valuable case study for scientists and professionals in the field of drug discovery and development.
References
Preclinical Profile of XEN445: An In-Depth Technical Guide on a Novel Endothelial Lipase Inhibitor for Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for XEN445, a potent and selective inhibitor of endothelial lipase (B570770) (EL). The information presented herein is compiled from foundational studies and is intended to serve as a detailed resource for researchers in the field of metabolic disease and drug discovery.
Core Mechanism of Action
This compound is a novel small molecule inhibitor that selectively targets endothelial lipase (EL), a key enzyme in high-density lipoprotein (HDL) metabolism. In the context of metabolic syndrome, which is often characterized by low HDL cholesterol (HDL-C), the inhibition of EL by this compound presents a promising therapeutic strategy. Plasma EL levels have been shown to be inversely correlated with HDL-C and positively correlated with the incidence of atherosclerosis and metabolic syndrome in humans.[1][2] By inhibiting EL, this compound is designed to increase circulating levels of HDL-C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed signaling pathway of this compound.
References
The Endothelial Lipase Inhibitor XEN445: An In-Depth Analysis of its In Vivo Effects on Lipoprotein Profiles
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Endothelial lipase (B570770) (EL) has emerged as a significant regulator of high-density lipoprotein (HDL) metabolism. Its inhibition presents a promising therapeutic strategy for managing dyslipidemia. This technical guide provides a comprehensive overview of the in vivo effects of XEN445, a potent and selective inhibitor of endothelial lipase, on lipoprotein profiles. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying mechanism of action. All data presented is derived from preclinical studies in murine models.
Introduction
Endothelial lipase (EL), encoded by the LIPG gene, is a key enzyme in the metabolism of lipoproteins.[1][2] Primarily expressed in endothelial cells, EL functions mainly as a phospholipase, hydrolyzing phospholipids (B1166683) in HDL particles.[2] This enzymatic activity facilitates the catabolism and clearance of HDL from circulation, leading to an inverse correlation between EL activity and plasma HDL-cholesterol (HDL-C) levels.[1] Consequently, inhibition of EL is being explored as a therapeutic approach to raise HDL-C levels, a factor often associated with reduced cardiovascular disease risk.
This compound is a novel, potent, and selective small-molecule inhibitor of endothelial lipase.[3][4] In vitro studies have demonstrated its high affinity and specificity for EL. This guide focuses on the in vivo studies that have elucidated the effects of this compound on the lipoprotein profiles of murine models.
Mechanism of Action of this compound
This compound exerts its effect by directly inhibiting the enzymatic activity of endothelial lipase. By binding to EL, this compound prevents the hydrolysis of phospholipids on the surface of HDL particles. This inhibition reduces the catabolism of HDL, leading to an increase in circulating HDL-C levels. The on-target activity of this compound has been confirmed in studies utilizing EL knockout mice, where the administration of this compound did not produce any significant changes in lipoprotein profiles.[5]
Figure 1: Signaling pathway of endothelial lipase and the inhibitory action of this compound.
In Vivo Efficacy of this compound on Lipoprotein Profiles
Preclinical studies in wild-type C57BL/6 mice have demonstrated the in vivo efficacy of this compound in modulating lipoprotein profiles. The primary and most consistent effect observed is a dose-dependent increase in plasma HDL-C levels.
Short-Term (3-Day) Dosing Study in Wild-Type Mice
In a 3-day study, wild-type C57BL/6 mice were administered this compound twice daily (b.i.d.). The results showed a significant increase in both total cholesterol and HDL-C.[5]
| Treatment Group | Dose (mg/kg, b.i.d.) | Duration | Change in Total Cholesterol | Change in HDL-C |
| Vehicle | - | 3 days | Baseline | Baseline |
| This compound | 10 | 3 days | Not Reported | +10% |
| This compound | 30 | 3 days | +18% | +16% |
Table 1: Effect of 3-day this compound administration on plasma cholesterol in wild-type C57BL/6 mice.
Longer-Term (9-Day) Dosing Study in Wild-Type Mice
To assess the effects of longer-term administration, a 9-day study was conducted with a 30 mg/kg b.i.d. dosing regimen. This study showed a more pronounced and sustained increase in HDL-C.
| Treatment Group | Dose (mg/kg, b.i.d.) | Duration | Change in HDL-C |
| Vehicle | - | 9 days | Baseline |
| This compound | 30 | 9 days | +31% |
Table 2: Effect of 9-day this compound administration on plasma HDL-C in wild-type C57BL/6 mice.
Study in Endothelial Lipase Knockout (EL-/-) Mice
To confirm that the observed effects of this compound were specifically due to the inhibition of endothelial lipase, a study was conducted in EL knockout mice. In these mice, which lack the target enzyme, this compound administration had no significant effect on plasma cholesterol levels, confirming its on-target mechanism of action.[5]
| Mouse Strain | Treatment | Dose (mg/kg, b.i.d.) | Duration | Change in Total Cholesterol | Change in HDL-C |
| EL Knockout | Vehicle | - | 3 days | Baseline | Baseline |
| EL Knockout | This compound | 30 | 3 days | No significant change | No significant change |
Table 3: Effect of 3-day this compound administration on plasma cholesterol in EL knockout mice.
Pharmacokinetics of this compound
Pharmacokinetic studies in male C57BL/6 mice have shown that this compound possesses favorable properties, including good oral bioavailability.
| Parameter | Value |
| Cmax | 62 µM (at 10 mg/kg, p.o.) |
| Tmax | 0.5 h |
| AUC | 253 µM·h (at 10 mg/kg, p.o.) |
| T1/2 | 11.9 h |
| Oral Bioavailability (F%) | 54% |
Table 4: Pharmacokinetic parameters of this compound in C57BL/6 mice.
Experimental Protocols
The following section details the methodologies employed in the in vivo studies of this compound.
Animal Models
-
Strain: Male C57BL/6 mice were used for the wild-type studies.
-
Knockout Model: Endothelial lipase knockout (EL-/-) mice on a C57BL/6 background were used to confirm on-target activity.
-
Housing: Mice were maintained under standard laboratory conditions with a regular light-dark cycle and ad libitum access to food and water.
Drug Administration
-
Formulation: this compound was formulated in a vehicle suitable for oral gavage. A common vehicle for such studies is a solution of 50% PEG 400 in D5W (5% dextrose in water).
-
Dosing Regimen: this compound was administered twice daily (b.i.d.) via oral gavage at doses of 10 mg/kg or 30 mg/kg.
-
Duration: Studies were conducted for either 3 or 9 consecutive days.
Plasma Lipid Analysis
-
Blood Collection: Blood samples were collected from the mice at the end of the study period. For the 3-day study, blood was drawn 16 hours after the final dose.
-
Plasma Separation: Plasma was separated from whole blood by centrifugation.
-
Lipid Measurement: Plasma levels of total cholesterol and HDL-cholesterol were determined using standard enzymatic colorimetric assays.
Pharmacokinetic Study Protocol
-
Animal Model: Non-fasted, male C57BL/6 mice were used.
-
Administration: A single dose of this compound was administered either orally (10 mg/kg) or intravenously (1 mg/kg).
-
Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound over time.
-
Analysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS).
Figure 2: Experimental workflow for in vivo efficacy studies of this compound.
Discussion and Future Directions
The in vivo data for this compound strongly support its role as a potent and selective inhibitor of endothelial lipase, with a clear mechanism of action leading to increased HDL-C levels in mice. The dose-dependent and time-dependent increase in HDL-C, coupled with the lack of effect in EL knockout mice, provides compelling evidence for its on-target efficacy.
While the primary focus of these initial studies has been on HDL-C, further research is warranted to explore the effects of this compound on the broader lipoprotein profile, including LDL-C, triglycerides, and lipoprotein particle size and function. Understanding these effects will be crucial in assessing the full therapeutic potential of this compound for the treatment of dyslipidemia and associated cardiovascular diseases.
Longer-term efficacy and safety studies in relevant animal models of atherosclerosis will be the next critical step in the development of this compound as a potential therapeutic agent.
Conclusion
This compound is a promising endothelial lipase inhibitor that has demonstrated significant in vivo efficacy in raising plasma HDL-cholesterol levels in a dose- and time-dependent manner in murine models. Its on-target activity has been confirmed in EL knockout mice. The favorable pharmacokinetic profile of this compound further supports its potential as a novel therapeutic agent for the management of dyslipidemia. This technical guide provides a foundational understanding of the in vivo effects of this compound, which can inform future research and development in this area.
References
- 1. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial lipase - Wikipedia [en.wikipedia.org]
- 3. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Role of XEN445 in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. A key player in the complex lipid metabolism associated with atherosclerosis is endothelial lipase (B570770) (EL), an enzyme that primarily hydrolyzes high-density lipoprotein (HDL) phospholipids (B1166683), leading to lower levels of HDL cholesterol (HDL-C), often referred to as "good cholesterol".[1][2][3][4] Consequently, inhibiting EL has emerged as a promising therapeutic strategy to raise HDL-C levels and potentially combat atherosclerosis.[2][5][6] This technical guide focuses on XEN445, a potent and selective inhibitor of endothelial lipase.[2][3][7] We will delve into the mechanism of action of this compound, its effects on lipid profiles as demonstrated in preclinical studies, and the potential signaling pathways involved in its anti-atherosclerotic effects. Furthermore, this guide provides detailed experimental protocols for assessing atherosclerosis in murine models, a crucial step in evaluating the efficacy of therapeutic agents like this compound. While direct quantitative evidence of this compound's effect on atherosclerotic plaque reduction from dedicated studies is not yet publicly available, this document consolidates the existing knowledge to provide a comprehensive resource for researchers in the field.
Endothelial Lipase (EL) and its Role in Atherosclerosis
Endothelial lipase is a member of the triglyceride lipase family and is primarily synthesized by vascular endothelial cells.[4] Its main function is the hydrolysis of phospholipids in lipoproteins, particularly HDL.[5][8] By degrading HDL, EL contributes to the clearance of HDL particles from circulation, thereby lowering plasma HDL-C levels.[4][8]
The significance of EL in atherosclerosis is underscored by several lines of evidence:
-
Inverse correlation with HDL-C: Higher EL activity is associated with lower levels of HDL-C, a well-established risk factor for atherosclerosis.[1][9]
-
Pro-inflammatory effects: EL expression is upregulated by inflammatory cytokines such as TNF-α and IL-1β.[8] In turn, EL itself may possess pro-inflammatory properties, contributing to the inflammatory cascade within the arterial wall that drives atherosclerosis.[6][8]
-
Presence in atherosclerotic plaques: EL is expressed in macrophages and endothelial cells within human atherosclerotic lesions, suggesting a direct involvement in plaque development.[5][8]
-
Modulation of monocyte adhesion: Studies in apoE-deficient mice have shown that the absence of EL leads to a decrease in macrophage content within atherosclerotic plaques, potentially by modulating monocyte adhesion and infiltration into the vessel wall.[9]
These findings collectively point towards EL as a pro-atherogenic enzyme, making its inhibition a compelling therapeutic target.
This compound: A Potent and Selective Endothelial Lipase Inhibitor
This compound has been identified as a potent and selective inhibitor of endothelial lipase.[2][3][7] Its primary mechanism of action is the direct inhibition of EL's enzymatic activity.
Preclinical Efficacy: Impact on HDL Cholesterol
Preclinical studies in mice have demonstrated the in vivo efficacy of this compound in modulating lipid profiles. Administration of this compound to wild-type mice resulted in a significant increase in plasma HDL-C concentrations.[2][10] This effect was confirmed to be on-target, as the HDL-raising effect was absent in EL knockout mice.[7]
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| Human Endothelial Lipase (hEL) | 0.237 |
| Human Lipoprotein Lipase (hLPL) | 20 |
| Human Hepatic Lipase (hHL) | 9.5 |
Data sourced from MedchemExpress and APExBIO product descriptions citing Sun S, et al. (2013).[3][7]
Table 2: In Vivo Efficacy of this compound in Wild-Type Mice
| Treatment | Duration | Dosing | Outcome |
| This compound | 3 days | 30 mg/kg b.i.d. | Significant increase in plasma HDL-C |
| This compound | 9 days | 30 mg/kg b.i.d. | Sustained elevation of plasma HDL-C |
Data based on figures described in a ResearchGate publication of the primary study by Sun S, et al. (2013).[10]
While these findings are promising, it is important to note that direct evidence from preclinical atherosclerosis studies quantifying the effect of this compound on plaque size and composition has not been identified in the public domain. Future research should focus on evaluating the long-term effects of this compound treatment on the development and progression of atherosclerosis in relevant animal models.
Signaling Pathways in Atherosclerosis and Potential Modulation by this compound
The anti-atherosclerotic potential of this compound is intrinsically linked to the multifaceted protective roles of HDL. By increasing HDL-C levels, this compound may influence several key signaling pathways involved in the pathogenesis of atherosclerosis.
HDL-Mediated Reverse Cholesterol Transport
One of the primary anti-atherogenic functions of HDL is its role in reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues, including macrophage foam cells in atherosclerotic plaques, and transporting it back to the liver for excretion.
Caption: HDL-mediated reverse cholesterol transport pathway and the inhibitory action of this compound on Endothelial Lipase.
Anti-Inflammatory and Endothelial Protective Effects of HDL
Beyond RCT, HDL exerts direct anti-inflammatory and protective effects on the vascular endothelium. These effects are mediated through various signaling pathways that are likely to be positively influenced by the HDL-C-raising effect of this compound.
Caption: HDL's anti-inflammatory signaling in endothelial cells, potentially enhanced by this compound.
Experimental Protocols for Atherosclerosis Assessment in Murine Models
To evaluate the therapeutic potential of compounds like this compound, robust and standardized methods for quantifying atherosclerosis in animal models are essential. Murine models, particularly apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice, are widely used.[11][12]
General Experimental Workflow
Caption: General experimental workflow for assessing the effect of a therapeutic agent on atherosclerosis in mice.
Detailed Protocol for En Face Aortic Lesion Analysis with Oil Red O Staining
This protocol describes the quantification of atherosclerotic lesions in the entire aorta, which is prepared "en face" (opened longitudinally).
Materials:
-
Dissection tools (forceps, scissors)
-
Perfusion buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Oil Red O staining solution
-
Isopropanol (B130326) (60%)
-
Dissecting microscope
-
Digital camera with a stand
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Perfusion and Aorta Dissection:
-
Anesthetize the mouse and perform a thoracotomy.
-
Perfuse the circulatory system via the left ventricle with PBS to flush out blood, followed by perfusion with a fixative.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.[13]
-
Remove the adventitial fat and connective tissue under a dissecting microscope.[14]
-
-
Aorta Preparation and Staining:
-
Cut the aorta longitudinally from the arch to the bifurcation.
-
Pin the opened aorta, intima side up, onto a black wax dissection pan.
-
Rinse the aorta with distilled water and then briefly with 60% isopropanol.[14]
-
Incubate the aorta in a filtered Oil Red O solution to stain the neutral lipids within the atherosclerotic plaques.[14][15]
-
Destain the aorta with 60% isopropanol to remove excess stain.[15]
-
Wash thoroughly with distilled water.
-
-
Imaging and Quantification:
-
Capture high-resolution digital images of the stained aorta.
-
Using image analysis software, measure the total aortic surface area and the Oil Red O-positive (lesion) area.[13]
-
The extent of atherosclerosis is typically expressed as the percentage of the total aortic surface area covered by lesions.
-
Aortic Root Cross-Section Analysis
For a more detailed analysis of plaque morphology and composition, cross-sections of the aortic root are often examined.
Procedure:
-
Tissue Processing and Sectioning:
-
After dissection, the upper portion of the heart containing the aortic root is embedded in a cryo-embedding medium (e.g., OCT).
-
The embedded tissue is then serially sectioned using a cryostat.
-
-
Staining and Analysis:
-
Oil Red O Staining: To visualize lipid content within the plaques.[16][17]
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and cellularity of the plaques.[17][18]
-
Immunohistochemistry: To identify specific cell types within the plaque, such as macrophages (e.g., using anti-Mac-3 or anti-F4/80 antibodies) and smooth muscle cells (e.g., using anti-α-actin antibodies).[17]
-
The lesion area and the area of specific components are then quantified using image analysis software.
-
Conclusion and Future Directions
This compound is a potent and selective inhibitor of endothelial lipase that has demonstrated efficacy in raising plasma HDL-C levels in preclinical models. Given the pro-atherogenic role of EL, this compound holds significant promise as a potential therapeutic agent for the treatment of atherosclerosis. The increase in HDL-C is expected to enhance reverse cholesterol transport and exert anti-inflammatory and endothelial-protective effects.
To fully elucidate the role of this compound in atherosclerosis, future research should prioritize long-term studies in established murine models of the disease. Such studies should focus on:
-
Quantitative assessment of atherosclerotic plaque burden: Utilizing the detailed protocols outlined in this guide to determine the effect of this compound on the initiation and progression of atherosclerotic lesions.
-
Analysis of plaque composition: Investigating the impact of this compound on plaque stability by examining features such as fibrous cap thickness, necrotic core size, and the content of inflammatory cells and smooth muscle cells.
-
Elucidation of downstream signaling effects: Further exploring the molecular mechanisms by which this compound-mediated increases in HDL-C translate into anti-atherogenic effects in the vascular wall.
This technical guide provides a foundational resource for researchers embarking on the investigation of this compound and other EL inhibitors in the context of atherosclerosis. The combination of a promising therapeutic target, a potent inhibitor, and robust experimental methodologies paves the way for exciting advancements in the fight against cardiovascular disease.
References
- 1. Endothelial Lipase: A New Risk Factor for Atherosclerosis? | PLOS Medicine [journals.plos.org]
- 2. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The role of endothelial lipase in atherogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial Lipase Inhibitors for the Treatment of Atherosclerosis and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Role of endothelial lipase in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial lipase modulates susceptibility to atherosclerosis in apolipoprotein-E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 14. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 15. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
XEN445: A Technical Deep Dive into its Impact on Reverse Cholesterol Transport
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XEN445 is a potent and selective small molecule inhibitor of endothelial lipase (B570770) (EL), a key enzyme in high-density lipoprotein (HDL) metabolism. By inhibiting EL, this compound has demonstrated a significant capacity to raise plasma HDL-cholesterol (HDL-C) levels in preclinical models, positioning it as a potential therapeutic agent for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on reverse cholesterol transport, the quantitative data from key experiments, and detailed experimental protocols.
Introduction to Reverse Cholesterol Transport and the Role of Endothelial Lipase
Reverse cholesterol transport (RCT) is a critical physiological process that removes excess cholesterol from peripheral tissues, including macrophages in the arterial wall, and transports it back to the liver for excretion.[1] This process is primarily mediated by high-density lipoprotein (HDL) particles. A key negative regulator of plasma HDL-C levels is endothelial lipase (EL), a phospholipase that hydrolyzes phospholipids (B1166683) on HDL particles, leading to their catabolism and clearance from circulation.[2][3][4] Inhibition of EL is therefore a promising therapeutic strategy to increase HDL-C levels and enhance RCT.
This compound: Mechanism of Action
This compound is a novel anthranilic acid derivative that acts as a potent and selective inhibitor of endothelial lipase.[3] Its primary mechanism of action is the direct inhibition of EL's enzymatic activity, thereby preventing the hydrolysis of HDL phospholipids. This leads to an increase in the circulating concentration and size of HDL particles, which are crucial for efficient reverse cholesterol transport.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Source |
| Human Endothelial Lipase (hEL) | 0.237 | |
| Human Lipoprotein Lipase (hLPL) | 20 | |
| Human Hepatic Lipase (hHL) | 9.5 | |
| EL in EL-transfected HEK cells | 0.25 |
Table 2: In Vivo Efficacy of this compound in Wild-Type Mice
| Treatment Group | Dose | Duration | Change in Plasma HDL-C | Source |
| This compound | 30 mg/kg b.i.d. | 3 days | Significant Increase | [2] |
| This compound | 30 mg/kg b.i.d. | 9 days | Sustained Significant Increase | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound in inhibiting endothelial lipase and its effect on HDL metabolism.
Caption: Generalized experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Endothelial Lipase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human endothelial lipase.
-
Materials:
-
Recombinant human endothelial lipase (hEL)
-
This compound
-
Fluorogenic lipase substrate (e.g., a Bodipy-labeled phospholipid)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of hEL to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic lipase substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Endothelial Lipase Activity Assay
-
Objective: To assess the inhibitory activity of this compound on EL in a cellular context.
-
Materials:
-
Human Embryonic Kidney (HEK293) cells
-
Expression vector containing the coding sequence for human endothelial lipase
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Reagents for lipase activity assay as described in section 5.1.
-
-
Procedure:
-
Seed HEK293 cells in a suitable culture plate and grow to an appropriate confluency (e.g., 70-80%).
-
Transfect the cells with the EL expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the enzyme for a specified period (e.g., 24-48 hours).
-
Treat the transfected cells with various concentrations of this compound or vehicle control for a defined duration.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer. Alternatively, collect the conditioned media if the enzyme is secreted.
-
Measure the EL activity in the cell lysates or conditioned media using the in vitro lipase assay protocol described in section 5.1.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
In Vivo Evaluation of HDL-C Levels in Mice
-
Objective: To determine the effect of this compound administration on plasma HDL-C levels in a murine model.
-
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle)
-
Vehicle control
-
Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
HDL-C measurement kit (e.g., ELISA or precipitation-based assay)
-
-
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Divide the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups at a specified dose and frequency (e.g., 30 mg/kg, twice daily by oral gavage).
-
Collect blood samples from the mice at predetermined time points (e.g., baseline, and after 3 and 9 days of treatment).
-
Process the blood samples to obtain plasma by centrifugation.
-
Measure the concentration of HDL-C in the plasma samples using a commercially available kit according to the manufacturer's instructions.
-
Perform statistical analysis to compare the HDL-C levels between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound demonstrates potent and selective inhibition of endothelial lipase, leading to a significant increase in HDL-C levels in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cardiovascular diseases by favorably modulating reverse cholesterol transport.
References
- 1. apexbt.com [apexbt.com]
- 2. Role of Hepatic Lipase and Endothelial Lipase in High-Density Lipoprotein—Mediated Reverse Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
XEN445: A Technical Guide to its Therapeutic Potential as an Endothelial Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XEN445 is a potent and selective small molecule inhibitor of endothelial lipase (B570770) (EL), a key enzyme in high-density lipoprotein (HDL) metabolism. Preclinical studies have demonstrated its efficacy in increasing HDL cholesterol levels, suggesting its potential as a therapeutic agent for dyslipidemia-related cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. Furthermore, this document explores the emerging role of this compound in the context of angiopietin-like 4 (ANGPTL4) signaling and its potential implications for angiogenesis. As of this review, no human clinical trial data for this compound are publicly available.
Core Compound Properties
This compound is a novel anthranilic acid derivative identified as a highly selective inhibitor of endothelial lipase.[1] Its primary mechanism of action is the direct inhibition of EL's phospholipase activity, which is responsible for the hydrolysis of phospholipids (B1166683) in HDL particles, leading to their catabolism.[1][2] By inhibiting this process, this compound is postulated to increase the circulating levels of HDL cholesterol (HDLc).
In Vitro Potency and Selectivity
This compound has been shown to be a potent inhibitor of human endothelial lipase (hEL) with high selectivity over other related lipases, such as human lipoprotein lipase (hLPL) and human hepatic lipase (hHL).[2]
| Enzyme | IC50 (µM) |
| Human Endothelial Lipase (hEL) | 0.237[2] |
| Human Lipoprotein Lipase (hLPL) | 20[2] |
| Human Hepatic Lipase (hHL) | 9.5[2] |
| EL-transfected HEK293 cells | 0.25[2] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various lipases.
Preclinical Pharmacology
In Vivo Efficacy in Murine Models
The primary therapeutic effect of this compound observed in preclinical studies is the elevation of plasma HDLc levels. These studies were conducted in wild-type and EL knockout mice.[2]
| Parameter | Vehicle | This compound (30 mg/kg b.i.d.) | % Change |
| Total Plasma Cholesterol (mg/dL) | 106.1 | 125.2 | +18%[2] |
| Plasma HDLc (mg/dL) | 74.7 | 86.7 | +16%[2] |
Table 2: In Vivo Efficacy of this compound in Wild-Type Mice after 3 Days of Dosing. This table presents the changes in plasma lipid profiles in C57BL/6 mice following oral administration of this compound.
Treatment of EL knockout mice with this compound did not result in a significant change in HDLc levels, confirming that the HDL-raising effect of this compound is on-target.[2]
Pharmacokinetics in Mice
While specific quantitative pharmacokinetic parameters such as AUC, Cmax, and t1/2 are not publicly available, this compound is reported to possess "sufficiently high oral bioavailability and low clearance rates" in mice, making it suitable for oral administration in preclinical models.[2]
Signaling Pathways and Mechanism of Action
Endothelial Lipase and HDL Metabolism
Endothelial lipase plays a crucial role in the catabolism of HDL. By hydrolyzing phospholipids on HDL particles, EL facilitates their clearance from circulation. Inhibition of EL by this compound blocks this key step, leading to an increase in HDL particle size and concentration.
ANGPTL4, Endothelial Lipase, and Angiogenesis
Recent research has uncovered a regulatory role for Angiopoietin-like 4 (ANGPTL4) in modulating endothelial lipase activity. ANGPTL4 can inhibit EL, and this interaction has implications for endothelial cell metabolism and angiogenesis. In this context, this compound can be used as a tool to dissect the specific contributions of EL inhibition.
Experimental Protocols
In Vitro Endothelial Lipase Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells transfected with a plasmid expressing full-length human endothelial lipase.
-
Substrate: A fluorescently labeled phospholipid substrate.
-
Methodology:
-
Culture EL-transfected HEK293 cells.
-
Harvest cells and prepare a cell lysate containing the EL enzyme.
-
Incubate the cell lysate with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of substrate hydrolysis.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Murine Efficacy Study
-
Animal Model: Male C57BL/6 mice (wild-type) and male EL knockout mice.[2]
-
Diet: Standard chow diet (e.g., Teklad LM-485).[2]
-
Drug Formulation: this compound administered as a suspension in a vehicle such as 0.5% methylcellulose.
-
Dosing Regimen: 30 mg/kg administered orally twice daily (b.i.d.) for 3 days.[2]
-
Methodology:
-
Acclimatize mice for at least one week.
-
Administer this compound or vehicle orally twice daily for the duration of the study.
-
At the end of the treatment period, collect blood samples via submandibular or cardiac puncture.
-
Prepare plasma by centrifugation.
-
Analyze plasma for total cholesterol and HDLc concentrations using commercially available enzymatic kits.[2]
-
References
Methodological & Application
Application Notes: In Vitro Efficacy of Sunitinib on HUVECs
Introduction
These application notes provide a comprehensive overview of the in vitro effects of Sunitinib on Human Umbilical Vein Endothelial Cells (HUVECs). Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor known to play a crucial role in blocking angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the anti-angiogenic potential of compounds like Sunitinib using HUVEC-based assays. The detailed methodologies cover key assays for assessing cell viability, migration, and tube formation, along with insights into the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the typical in vitro concentrations of Sunitinib used in HUVEC experiments and their observed effects.
Table 1: Sunitinib Concentration and Effects on HUVEC Viability
| Concentration | Incubation Time | Assay | Observed Effect | Reference |
| 1-20 µM | 24 hours | MTT Assay | Dose-dependent decrease in cell viability. | |
| 5 µM | 48 hours | Cell Counting | Significant inhibition of cell proliferation. | |
| 10 µM | 72 hours | Apoptosis Assay | Induction of apoptosis. |
Table 2: Sunitinib Concentration and Effects on HUVEC Migration and Tube Formation
| Concentration | Incubation Time | Assay | Observed Effect | Reference |
| 0.1-1 µM | 6-12 hours | Wound Healing Assay | Inhibition of endothelial cell migration. | |
| 1-10 µM | 24 hours | Transwell Migration | Dose-dependent reduction in cell migration. | |
| 0.1-5 µM | 6-18 hours | Tube Formation Assay | Disruption of capillary-like structure formation. |
Experimental Protocols
HUVEC Viability Assay (MTT Assay)
Objective: To determine the effect of Sunitinib on the viability and proliferation of HUVECs.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Sunitinib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Sunitinib in EGM-2 medium. Remove the old medium from the wells and add 100 µL of the Sunitinib-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Wound Healing (Scratch) Assay
Objective: To assess the effect of Sunitinib on HUVEC migration.
Materials:
-
HUVECs
-
EGM-2 medium
-
Sunitinib
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow them to 90-100% confluency.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh EGM-2 medium containing different concentrations of Sunitinib or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 6-12 hours of incubation.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Tube Formation Assay
Objective: To evaluate the effect of Sunitinib on the ability of HUVECs to form capillary-like structures.
Materials:
-
HUVECs
-
EGM-2 medium
-
Sunitinib
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
Microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding and Treatment: Resuspend HUVECs (1 x 10⁴ cells/well) in EGM-2 medium containing various concentrations of Sunitinib or vehicle control.
-
Incubation: Seed the treated HUVECs onto the polymerized Matrigel. Incubate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Image Acquisition: Visualize and capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Visualizations
Caption: Workflow for assessing HUVEC viability using the MTT assay.
Caption: Workflow for the HUVEC wound healing (scratch) assay.
Caption: Workflow for the HUVEC tube formation assay on Matrigel.
Caption: Simplified signaling pathway of Sunitinib's anti-angiogenic effects in HUVECs.
Application Notes and Protocol for XEN445 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN445 is a potent and selective inhibitor of endothelial lipase (B570770) (EL), an enzyme implicated in the metabolism of high-density lipoprotein (HDL).[1][2] By inhibiting EL, this compound has been shown to increase plasma HDL-cholesterol (HDLc) concentrations in preclinical mouse models.[2][3] This makes it a valuable research tool for studying HDL metabolism, atherosclerosis, and related cardiovascular diseases. These application notes provide a detailed protocol for the preparation and administration of this compound to mouse models for in vivo efficacy studies.
Mechanism of Action
Endothelial lipase, the target of this compound, is a key regulator of HDL metabolism. EL hydrolyzes phospholipids (B1166683) and triglycerides within HDL particles, leading to their catabolism. Inhibition of EL by this compound is expected to decrease the clearance of HDL, thereby increasing circulating levels of HDLc.[4] This mechanism has been demonstrated in studies where this compound administration led to elevated plasma HDLc in wild-type mice, an effect that was absent in EL knockout mice, confirming its on-target activity.[2][3]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for this compound in mice.
Table 1: In Vitro Potency of this compound [2]
| Target | IC₅₀ (µM) |
| Human Endothelial Lipase (hEL) | 0.237 |
| Human Lipoprotein Lipase (hLPL) | 20 |
| Human Hepatic Lipase (hHL) | 9.5 |
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice [3]
| Parameter | Value |
| Oral Bioavailability | High |
| Clearance Rate | Low |
Table 3: In Vivo Efficacy of this compound in C57BL/6 Mice (30 mg/kg b.i.d. for 3 days) [3]
| Treatment Group | Total Plasma Cholesterol | Plasma HDL-Cholesterol |
| Vehicle | Baseline | Baseline |
| This compound | 18% Increase | 16% Increase |
Table 4: In Vivo Efficacy of this compound in C57BL/6 Mice (30 mg/kg b.i.d. for 9 days) [3]
| Treatment Group | Total Plasma Cholesterol | Plasma HDL-Cholesterol |
| Vehicle | Baseline | Baseline |
| This compound | Not specified | 30% Increase |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to mice. The selection of a vehicle is critical for ensuring the solubility and stability of the compound. While the specific vehicle for this compound is not publicly disclosed, a common vehicle for poorly water-soluble compounds is a suspension in an aqueous solution with suspending agents.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[6]
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Dissolution in DMSO: In a sterile microcentrifuge tube, add the weighed this compound to the calculated volume of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG300 and Tween-80: Add the required volumes of PEG300 and Tween-80 to the DMSO-XEN445 solution. Vortex to mix.
-
Addition of Saline: Gradually add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
Sonication: If any precipitation occurs, sonicate the solution in a water bath until it becomes a clear and homogenous suspension.
-
Storage: Prepare the formulation fresh daily. If temporary storage is needed, keep it at 4°C and protected from light. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.
This compound Administration via Oral Gavage
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip for adult mice)[7]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Handle the mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse to accurately calculate the dosing volume. The typical dosing volume is 5-10 mL/kg.[8]
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Restraint: Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Compound Administration: Slowly administer the this compound formulation.
-
Post-Administration Monitoring: Monitor the mice for any signs of distress or adverse reactions after administration.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model.
Caption: Experimental workflow for this compound in vivo efficacy study.
Safety and Toxicology
While specific toxicology data for this compound is not widely published, it is crucial to monitor animals for any adverse effects during administration. This includes daily monitoring of body weight, food and water intake, and clinical signs of toxicity such as lethargy, piloerection, or changes in behavior.[9] If any adverse effects are observed, dose adjustments or discontinuation of the study for the affected animals may be necessary. For novel compounds, a maximum tolerated dose (MTD) study is often recommended to establish a safe and effective dose range.[9]
References
- 1. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Toxicology | MuriGenics [murigenics.com]
Preparing Stock Solutions of XEN445 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of XEN445, a potent and selective endothelial lipase (B570770) (EL) inhibitor.[1][2][3][4] Adherence to these protocols is crucial for ensuring the integrity, stability, and reliable performance of this compound in experimental settings. This guide includes detailed protocols for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO), recommendations for storage to prevent degradation, and a workflow for preparing working solutions for in vitro and in vivo studies.
Introduction to this compound
This compound is a small molecule inhibitor of endothelial lipase (EL) with an IC50 of approximately 0.237 µM.[2][5] By inhibiting EL, this compound has been shown to increase plasma high-density lipoprotein cholesterol (HDL-C) levels in mice, highlighting its potential for research in cardiovascular diseases and lipid metabolism.[1][4][6] Accurate and consistent preparation of this compound solutions is fundamental to obtaining reproducible and meaningful experimental results.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations when preparing stock solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 366.33 g/mol | [1][2][5][7] |
| Formula | C₁₈H₁₇F₃N₂O₃ | [1][2][5][7] |
| Appearance | Crystalline solid, light brown to brown, or white to off-white | [2][5][7] |
| Purity | ≥98% | [7][8] |
| CAS Number | 1515856-92-4 | [1][2][5][7] |
Solubility of this compound
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF), but insoluble in water.[1][2][9] For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use high-purity, anhydrous (or newly opened) DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1][5]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 25 mg/mL to 80 mg/mL (≥ 68.26 mM to 218.38 mM) | [1][5][7][9] |
| Ethanol | ≥ 14 mg/mL to ≥ 26.5 mg/mL | [7][9] |
| DMF | ~30 mg/mL | [7][8] |
| Water | Insoluble | [1][2] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL (after initial dissolution in DMF) | [7][8] |
Note: The reported solubility in DMSO varies across different suppliers. It is advisable to start with a lower concentration and gradually increase it to determine the maximum solubility for a specific batch of this compound.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure
-
Preparation: Before starting, ensure the work area is clean. If the compound is light-sensitive, work in a low-light environment or use amber vials.[10] For toxic or compounds of unknown toxicity, all handling should be performed in a chemical fume hood.[10]
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.66 mg of this compound (Molecular Weight = 366.33 g/mol ).
-
Adding DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 10-30 minutes at 37°C can be used to aid dissolution.[10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[5][11][12]
Storage and Stability of this compound Stock Solutions
Proper storage is paramount to maintaining the stability and activity of this compound stock solutions.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 3 years | [1][5] |
| 4°C | 2 years | [5] | |
| In DMSO | -80°C | 1-2 years | [1][5][11] |
| -20°C | 1-6 months | [1][11][12] |
Note: It is strongly recommended to store stock solutions at -80°C for long-term stability. Avoid storing aqueous dilutions for more than one day.[8]
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution needs to be diluted to the final working concentration in the appropriate cell culture medium.
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to do this in a stepwise manner to prevent precipitation of the compound.[12]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[12] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway in which this compound acts.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. emulatebio.com [emulatebio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Note: XEN445 Endothelial Cell Migration Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing and tumor growth.[1] XEN445 has been identified as a potent and selective inhibitor of endothelial lipase (B570770) (EL).[2][3][4] Endothelial lipase activity has been implicated in HDL metabolism and the development of atherosclerotic plaques.[4] Given the role of lipid metabolism in endothelial cell function, investigating the effect of this compound on endothelial cell migration can provide valuable insights into its potential therapeutic applications.
This document provides a detailed protocol for assessing the effect of this compound on endothelial cell migration using the in vitro scratch assay, also known as the wound healing assay.[1] This assay is a straightforward and widely used method to study cell migration.[1]
Principle of the Scratch Assay
The scratch assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of endothelial cells. The rate at which the cells migrate to close this gap is monitored over time, providing a measure of cell migration. By comparing the rate of wound closure in the presence and absence of this compound, the inhibitory or stimulatory effect of the compound on endothelial cell migration can be quantified.[5]
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well tissue culture plates
-
p200 pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Protocol
Cell Culture and Seeding
-
Culture HUVECs in EGM-2 supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
When the cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in fresh EGM-2 and perform a cell count.
-
Seed the HUVECs into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 5 x 10^4 cells/well).[6]
-
Incubate the plates overnight to allow for cell attachment and monolayer formation.
Preparation of this compound Working Solutions
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO. The concentration of the stock solution should be high enough to allow for subsequent dilutions (e.g., 10 mM).
-
Prepare working solutions of this compound by diluting the stock solution in EGM-2 to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to determine the dose-dependent effect.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
Scratch Assay Procedure
-
Once the HUVECs have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile p200 pipette tip, create a straight scratch down the center of each well.[6][7]
-
Gently wash the wells twice with PBS to remove any detached cells and debris.[6]
-
Replace the PBS with the prepared working solutions of this compound or the vehicle control.
-
Immediately capture the first image of the scratch in each well using an inverted microscope at 10x magnification. This will serve as the 0-hour time point. It is crucial to have reference points on the plate to ensure the same field of view is imaged at each time point.[5][7]
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours) to monitor the progression of wound closure.[7]
Data Acquisition and Analysis
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for all conditions.
-
Calculate the percentage of wound closure at each time point using the following formula:
% Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100
-
Plot the percentage of wound closure against time for each concentration of this compound and the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treated and control groups.
Data Presentation
The quantitative data from the endothelial cell migration assay can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Endothelial Cell Migration (Wound Closure %)
| Treatment | 0 hours | 6 hours | 12 hours | 24 hours |
| Vehicle Control (DMSO) | 0% | |||
| This compound (0.1 µM) | 0% | |||
| This compound (1 µM) | 0% | |||
| This compound (10 µM) | 0% |
Values to be filled in with experimental data. Data should be presented as mean ± standard deviation.
Table 2: Statistical Analysis of Wound Closure at 24 hours
| Comparison | p-value | Significance |
| Vehicle Control vs. This compound (0.1 µM) | ||
| Vehicle Control vs. This compound (1 µM) | ||
| Vehicle Control vs. This compound (10 µM) |
Significance is typically determined as p < 0.05.
Visualizations
Caption: Workflow for the this compound endothelial cell migration scratch assay.
Caption: Hypothesized signaling pathway of this compound in endothelial cells.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for XEN445 in a Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay is a widely used method to screen for compounds that may modulate angiogenesis. XEN445 is a potent and selective inhibitor of endothelial lipase (B570770) (EL).[1] While primarily investigated for its role in lipid metabolism, emerging evidence suggests a link between the inhibition of lipase activity and the regulation of angiogenesis. Specifically, the suppression of angiopoietin-like 4 (ANGPTL4), a known inhibitor of endothelial lipase, has been shown to impair endothelial cell tube formation.[2] These findings suggest that this compound, by inhibiting endothelial lipase, may exert anti-angiogenic effects, making it a compound of interest for investigation in angiogenesis-related research.
This document provides a detailed protocol for utilizing this compound in a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs). It includes hypothetical quantitative data to illustrate the potential dose-dependent inhibitory effects of this compound on angiogenesis.
Principle of the Assay
Endothelial cells, when cultured on a basement membrane extract (BME) matrix, such as Matrigel®, rapidly align and form capillary-like structures, mimicking the in vivo process of angiogenesis.[3] This assay allows for the quantitative assessment of a compound's ability to inhibit or stimulate tube formation by measuring parameters such as total tube length, number of branch points, and enclosed mesh area.
Hypothetical Data Summary
The following table summarizes the potential dose-dependent inhibitory effects of this compound on HUVEC tube formation. This data is illustrative and should be confirmed experimentally.
| Treatment Group | Concentration (µM) | Total Tube Length (µm/field) | Number of Branch Points (per field) | Total Mesh Area (µm²/field) |
| Vehicle Control | 0 | 12,500 ± 850 | 85 ± 10 | 450,000 ± 35,000 |
| This compound | 0.1 | 10,200 ± 700 | 70 ± 8 | 360,000 ± 30,000 |
| This compound | 1 | 6,800 ± 550 | 45 ± 6 | 180,000 ± 22,000 |
| This compound | 10 | 2,100 ± 300 | 15 ± 4 | 50,000 ± 9,000 |
| Positive Control | Varies | Varies | Varies | Varies |
Signaling Pathway
The proposed mechanism for this compound's anti-angiogenic effect involves the inhibition of endothelial lipase, leading to alterations in endothelial cell metabolism and a subsequent reduction in angiogenic signaling.
Caption: Proposed signaling pathway for this compound-mediated inhibition of angiogenesis.
Experimental Workflow
A systematic workflow is crucial for obtaining reproducible results in the tube formation assay.
References
- 1. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of angiopoietin-like 4 reprograms endothelial cell metabolism and inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
Application Notes and Protocols for XEN445 in Gene Expression Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN445 is a potent and highly selective small molecule inhibitor of endothelial lipase (B570770) (EL).[1][2][3] Endothelial lipase, encoded by the LIPG gene, is a key enzyme in high-density lipoprotein (HDL) metabolism and has been implicated in various physiological and pathological processes, including lipid metabolism, inflammation, and angiogenesis.[4] this compound exerts its inhibitory effect on EL, thereby influencing downstream signaling pathways and modulating gene expression profiles. These application notes provide a comprehensive guide for the use of this compound in gene expression profiling studies, particularly for investigating its impact on endothelial cell biology.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits endothelial lipase, an enzyme that is itself regulated by factors such as Angiopoietin-like 4 (ANGPTL4). ANGPTL4 is a secreted protein that acts as a natural inhibitor of EL. In endothelial cells, the interplay between ANGPTL4 and EL is crucial for regulating lipid metabolism and angiogenic processes.
Under conditions of ANGPTL4 knockdown, there is a subsequent increase in EL activity. This leads to enhanced lipolysis, increased fatty acid uptake, and significant alterations in the cellular transcriptome, favoring an anti-angiogenic state.[4] this compound can be utilized as a tool to counteract the effects of increased EL activity. By directly inhibiting EL, this compound can "rescue" the transcriptional changes induced by the absence of ANGPTL4, thereby restoring a pro-angiogenic gene expression profile.[4]
Below is a diagram illustrating the signaling pathway involving ANGPTL4, Endothelial Lipase, and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against endothelial lipase and other related lipases, demonstrating its high selectivity. The following table summarizes the key inhibitory concentrations (IC50).
| Target Enzyme | IC50 Value (µM) | Reference |
| Human Endothelial Lipase (hEL) | 0.237 | [1] |
| Human Lipoprotein Lipase (hLPL) | 20 | [1] |
| Human Hepatic Lipase (hHL) | 9.5 | [1] |
In a study involving Human Umbilical Vein Endothelial Cells (HUVECs), this compound was used to rescue the gene expression changes induced by the silencing of ANGPTL4. The following table provides a partial list of differentially expressed genes identified through RNA sequencing (RNA-Seq) in HUVECs with ANGPTL4 knockdown that are potentially rescued by this compound treatment. A fold change of >1.5 was considered significant.[4]
| Gene Symbol | Gene Name | Function | Fold Change (siANGPTL4 vs. Control) |
| Upregulated Genes | |||
| CD36 | CD36 Molecule | Fatty acid translocase | >1.5 |
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation | >1.5 |
| ACSL1 | Acyl-CoA Synthetase Long Chain Family Member 1 | Fatty acid metabolism | >1.5 |
| Downregulated Genes | |||
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | < -1.5 |
| KDR | Kinase Insert Domain Receptor (VEGFR2) | Angiogenesis | < -1.5 |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling | < -1.5 |
Note: This is a representative list. For a complete list of differentially expressed genes, please refer to the GEO accession GSE211128.
Experimental Protocols
This section provides a detailed protocol for a typical gene expression profiling study using this compound on cultured endothelial cells. This protocol is based on the methodology used in the study by Dixit et al., 2023.[4]
Protocol 1: Gene Expression Profiling of this compound-Treated Endothelial Cells using RNA-Seq
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: M199/EBSS medium supplemented with 20% Fetal Bovine Serum (FBS) and 1:200 Endothelial Cell Growth Factor (ECGS).
-
Experimental Setup:
-
For studies involving the rescue of a phenotype, first perform the initial treatment (e.g., siRNA-mediated knockdown of ANGPTL4).
-
Following the initial treatment, treat the cells with this compound at a final concentration of 10 µM. A vehicle control (e.g., DMSO) should be run in parallel.[4]
-
The total duration of the experiment, including initial treatment and this compound exposure, can be up to 60 hours. The specific duration of this compound treatment should be optimized for the experimental question.[4]
-
-
Harvesting: After the treatment period, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a buffer from an RNA purification kit).
2. RNA Extraction and Quality Control:
-
Extract total RNA from the cell lysates using a commercial RNA purification kit according to the manufacturer's instructions.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA.
-
Quantity: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Quality: Check the RNA integrity by analyzing the 28S and 18S ribosomal RNA bands using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for RNA-Seq.
-
3. RNA-Seq Library Preparation:
-
Use a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA to the desired size range.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Ligation: Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library concentration and assess the size distribution using a Bioanalyzer.
4. Sequencing and Data Analysis:
-
Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.
-
Data Analysis Pipeline:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control groups. Genes with an adjusted p-value < 0.05 and a log2 fold change > 0.58 (corresponding to a fold change of >1.5) are typically considered significantly differentially expressed.[4]
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Experimental Workflow Diagram
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq Workflow | Bio-Rad [bio-rad.com]
- 4. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
Application Notes and Protocols for In Vivo Studies of XEN445 at 30 mg/kg
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies with XEN445, a potent and selective inhibitor of endothelial lipase (B570770) (EL), at a dosage of 30 mg/kg. The following protocols and data are designed to assist in the investigation of this compound's pharmacokinetics, pharmacodynamics, and efficacy in relevant mouse models.
Scientific Background
This compound is a small molecule inhibitor of endothelial lipase (EL), a key enzyme in the metabolism of high-density lipoprotein (HDL).[1][2][3][4] EL hydrolyzes phospholipids (B1166683) in HDL particles, leading to their catabolism and a reduction in plasma HDL cholesterol (HDLc) levels.[1] By inhibiting EL, this compound has been shown to increase plasma HDLc concentrations in preclinical mouse models, suggesting its potential as a therapeutic agent for dyslipidemia and related cardiovascular diseases.[1][3][4]
Recent research has also elucidated a role for the ANGPTL4 (angiopoietin-like 4)-EL signaling axis in regulating endothelial cell metabolism and angiogenesis.[5] ANGPTL4 is an inhibitor of lipoprotein lipase and endothelial lipase.[6] Inhibition of EL by this compound may therefore have broader effects on vascular biology, making it a valuable tool for research in this area.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo studies in mice.
Table 1: In Vivo Efficacy of this compound in Wild-Type Mice [1]
| Duration of Treatment | Dosage | Change in Plasma HDLc |
| 3 days | 30 mg/kg b.i.d. | Significant increase |
| 9 days | 30 mg/kg b.i.d. | Sustained significant increase |
Table 2: In Vitro Inhibitory Activity of this compound [4]
| Target | IC50 |
| Human Endothelial Lipase (hEL) | 0.237 µM |
| Human Lipoprotein Lipase (hLPL) | 20 µM |
| Human Hepatic Lipase (hHL) | 9.5 µM |
Signaling Pathways and Experimental Workflow
Endothelial Lipase (EL) Inhibition and HDL Metabolism
This compound directly inhibits endothelial lipase, preventing the hydrolysis of HDL phospholipids. This leads to a decrease in HDL catabolism and a subsequent increase in circulating HDL cholesterol levels.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
Application Note: A Cell-Based Assay for the Endothelial Lipase Inhibitor XEN445 in HEK293 Cells
For Research Use Only.
Introduction
Endothelial lipase (B570770) (EL) is a key enzyme in high-density lipoprotein (HDL) metabolism and a potential therapeutic target for cardiovascular diseases.[1] XEN445 is a potent and selective inhibitor of endothelial lipase, with an in vitro IC50 of 0.237 µM.[2][3] This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on human endothelial lipase expressed in Human Embryonic Kidney 293 (HEK293) cells. The assay utilizes a fluorogenic substrate to measure EL activity, providing a robust and sensitive method for screening and characterizing EL inhibitors.
Mechanism of Action: this compound inhibits the enzymatic activity of endothelial lipase. EL hydrolyzes phospholipids (B1166683) in HDL particles, and its inhibition by this compound is expected to lead to an increase in HDL cholesterol levels.[1][2] This cell-based assay quantifies the inhibitory potential of this compound by measuring the reduction in EL-mediated substrate hydrolysis in a cellular context.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 Cells | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Human Endothelial Lipase (LIPG) Expression Plasmid | (Example) OriGene | RC200631 |
| Lipofectamine 3000 Transfection Reagent | Invitrogen | L3000015 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| PED-A1 (Fluorogenic Substrate for EL) | (Example) Cayman Chemical | 10008560 |
| This compound | MedchemExpress | HY-12246 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well Black, Clear-Bottom Assay Plates | Corning | 3603 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
Experimental Protocols
HEK293 Cell Culture
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Transfection of HEK293 Cells with Human Endothelial Lipase
-
Seed HEK293 cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
On the day of transfection, dilute 2.5 µg of the human endothelial lipase expression plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 reagent, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells in a dropwise manner.
-
Incubate the cells for 48-72 hours post-transfection to allow for sufficient expression of endothelial lipase.
Cell-Based Endothelial Lipase Inhibition Assay
-
Cell Seeding: 24 hours post-transfection, harvest the endothelial lipase-expressing HEK293 cells using Trypsin-EDTA and seed them into a 96-well black, clear-bottom assay plate at a density of 4 x 10^4 cells/well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay medium (DMEM with 1% FBS) to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
Compound Treatment: After the cells have attached (approximately 4-6 hours after seeding), carefully remove the medium and add 90 µL of the diluted this compound or vehicle control (assay medium with the same percentage of DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.[2]
-
Substrate Addition: Prepare a working solution of the fluorogenic substrate PED-A1 in the assay medium. Add 10 µL of the PED-A1 solution to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the PED-A1 substrate (e.g., Ex/Em = 485/535 nm). Read the plate kinetically every 5 minutes for a total of 60 minutes.
Data Analysis
-
Calculate the rate of substrate hydrolysis (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data by subtracting the background fluorescence from the vehicle control wells without cells.
-
Determine the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Rate of test compound / Rate of vehicle control))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
| Parameter | Value |
| Cell Line | HEK293 |
| Transfected Gene | Human Endothelial Lipase (LIPG) |
| Assay Plate | 96-well, black, clear-bottom |
| Seeding Density | 4 x 10^4 cells/well |
| Test Compound | This compound |
| Vehicle | DMSO (final concentration ≤ 0.5%) |
| Pre-incubation Time | 30 minutes |
| Substrate | PED-A1 (fluorogenic) |
| Detection Method | Fluorescence (Kinetic) |
| IC50 of this compound | ~0.24 µM |
Visualizations
Caption: Signaling pathway of Endothelial Lipase and its inhibition by this compound.
References
Application Notes and Protocols: Long-Term Stability of XEN445 in DMSO Solution
Introduction
XEN445 is a potent and selective inhibitor of endothelial lipase (B570770) (EL), a key enzyme in high-density lipoprotein (HDL) metabolism.[1][2][3][4] By inhibiting EL, this compound has been shown to increase plasma HDL-cholesterol (HDLc) concentrations in preclinical models, making it a valuable tool for cardiovascular research.[3][4][5] For researchers utilizing this compound in various assays, ensuring the integrity of the compound in its storage solvent is critical for obtaining reliable and reproducible data. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules like this compound. These application notes provide a summary of known stability data, factors influencing stability, and a detailed protocol for assessing the long-term stability of this compound in DMSO solutions.
Mechanism of Action of this compound
Endothelial lipase (EL) is a member of the triglyceride lipase family that primarily hydrolyzes phospholipids (B1166683) in HDL particles.[6] This activity contributes to the catabolism of HDL. This compound selectively inhibits EL, thereby preventing the breakdown of HDL and leading to an increase in circulating HDLc levels.[3][5] This mechanism is a target for therapeutic intervention in dyslipidemia-related cardiovascular diseases.[3]
Data Presentation: Recommended Storage Conditions
Various suppliers provide recommendations for storing this compound solutions. These guidelines are based on internal stability studies and offer a starting point for laboratory storage. The following table summarizes the publicly available data on the stability of this compound in DMSO.
| Supplier | Storage Temperature | Duration | Reference |
| MedchemExpress | -80°C | 2 years | [1][7] |
| -20°C | 1 year | [1][7] | |
| DC Chemicals | -80°C | 6 months | [8] |
| 4°C | 2 weeks | [8] | |
| Selleck Chemicals | -80°C | 1 year | [2] |
| -20°C | 1 month | [2] | |
| Cayman Chemical | -20°C (Solid) | ≥ 4 years | [6] |
Note: Cayman Chemical specifies the stability of the solid compound and recommends not storing aqueous solutions for more than one day.[6] The solubility in DMSO is approximately 25 mg/mL.[6]
Factors Influencing Compound Stability in DMSO
The long-term stability of small molecules like this compound in DMSO can be compromised by several factors. Understanding these is crucial for proper handling and storage.
-
Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[9] The presence of water can lead to the hydrolysis of susceptible compounds.[9][10] Studies have shown that water is a more significant contributor to compound degradation than oxygen.[11][12] Using anhydrous DMSO and tightly sealed vials is recommended.[10]
-
Temperature: Storage temperature is a critical determinant of chemical stability. While most compounds are stable for extended periods when frozen, elevated temperatures can accelerate degradation.[9][10] One study on a diverse set of compounds found most to be stable for 15 weeks at an accelerated condition of 40°C.[11][12]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can potentially impact compound stability, although many compounds show resilience. A study demonstrated no significant compound loss after 11 freeze-thaw cycles for a diverse library.[10][12] To minimize risk, it is best practice to aliquot stock solutions.[2]
-
Container Material: The choice of storage container can also be a factor. However, one study found no significant difference in compound recovery between glass and polypropylene (B1209903) containers over 5 months at room temperature, suggesting both are generally suitable.[10][12]
Experimental Protocols
This section provides a detailed protocol for conducting a comprehensive long-term stability assessment of this compound in a DMSO stock solution. The methodology is adapted from established practices for repository compounds.[9][10][11]
Objective: To determine the rate of degradation of this compound in DMSO under various storage conditions over an extended period.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous DMSO (≥99.9%)
-
Amber glass or low-binding polypropylene vials with tight seals
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) system
-
Appropriate analytical column (e.g., C18 reversed-phase)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS) - a stable compound structurally distinct from this compound
Protocol Workflow
Detailed Methodology:
-
Stock Solution Preparation:
-
Accurately weigh this compound powder to prepare a 10 mM stock solution in anhydrous DMSO.[10]
-
Ensure the compound is fully dissolved by vortexing.
-
Prepare a separate stock solution of the Internal Standard (IS) in DMSO at a known concentration (e.g., 1 mM).
-
-
Aliquoting and Storage:
-
Prepare multiple small aliquots (e.g., 50 µL) of the 10 mM this compound stock solution into amber, tightly sealed vials.[10]
-
Create triplicate sample sets for each storage condition and time point to ensure statistical validity.
-
Establish the following storage conditions for evaluation:
-
-80°C (Ultra-low freezer)
-
-20°C (Standard freezer)
-
4°C (Refrigerator)
-
Room Temperature (~20-25°C) with light protection
-
-
-
Time Points for Analysis:
-
Establish a schedule for sample analysis. Suggested time points for a long-term study are:
-
T = 0 (baseline), 1, 3, 6, 12, and 24 months.
-
-
-
Sample Analysis (LC-MS):
-
At each designated time point, retrieve one set of triplicate samples from each storage condition.
-
Allow the samples to thaw completely and equilibrate to room temperature.
-
Prepare analytical samples by diluting an aliquot of the this compound solution and the IS stock solution into the initial mobile phase to a final concentration suitable for LC-MS analysis.
-
Analyze the samples using a validated LC-MS method.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[9]
-
Mass Spectrometry: Utilize an electrospray ionization (ESI) source in positive ion mode, monitoring the specific m/z for both this compound and the IS.[9]
-
-
-
Data Analysis and Interpretation:
-
For each sample, calculate the peak area ratio of this compound to the IS.
-
The stability of this compound at each time point is determined by comparing the average peak area ratio of the triplicate test samples to the average peak area ratio of the T=0 samples.
-
Calculation: % Remaining = (Mean Peak Area Ratio at T=x / Mean Peak Area Ratio at T=0) * 100
-
A compound is often considered stable if the % remaining is ≥90%.
-
Quantitative Data Summary Template
| Storage Condition | Time Point | Mean Peak Area Ratio (n=3) | % Remaining vs. T=0 |
| -80°C | 0 months | Value | 100% |
| 6 months | Value | Calculate | |
| 12 months | Value | Calculate | |
| 24 months | Value | Calculate | |
| -20°C | 0 months | Value | 100% |
| 6 months | Value | Calculate | |
| 12 months | Value | Calculate | |
| 24 months | Value | Calculate | |
| 4°C | 0 months | Value | 100% |
| 1 month | Value | Calculate | |
| 3 months | Value | Calculate | |
| 6 months | Value | Calculate | |
| Room Temp | 0 months | Value | 100% |
| 1 week | Value | Calculate | |
| 2 weeks | Value | Calculate | |
| 4 weeks | Value | Calculate |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Endothelial Lipase Activity with XEN445
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial lipase (B570770) (EL), encoded by the LIPG gene, is a key enzyme in lipoprotein metabolism, primarily hydrolyzing phospholipids (B1166683) in high-density lipoprotein (HDL).[1][2][3] This activity leads to the remodeling of HDL particles and a reduction in plasma HDL cholesterol levels.[4] Upregulated EL expression is associated with inflammatory conditions such as atherosclerosis, making it a significant therapeutic target for cardiovascular diseases.[1] XEN445 is a potent and selective small molecule inhibitor of endothelial lipase, demonstrating significant promise in research and drug development for modulating HDL metabolism.[5][6] This document provides detailed protocols and quantitative data for the use of this compound in quantifying endothelial lipase activity.
Mechanism of Action of this compound
This compound is a selective inhibitor of endothelial lipase.[5][6] It effectively blocks the phospholipase activity of EL, thereby preventing the hydrolysis of HDL-associated phospholipids. By inhibiting EL, this compound has been shown to increase plasma HDL cholesterol levels in preclinical studies.[5][6][7]
Quantitative Data: Inhibition of Lipase Activity by this compound
The inhibitory activity of this compound against endothelial lipase and its selectivity over other related lipases are summarized below. This data is crucial for designing experiments and interpreting results.
| Enzyme | Species | Assay Type | IC50 (µM) | Reference |
| Endothelial Lipase (EL) | Human | Fluorogenic Assay | 0.237 | [1][5] |
| Endothelial Lipase (EL) | Human | EL-transfected HEK cells | 0.25 | |
| Lipoprotein Lipase (LPL) | Human | Fluorogenic Assay | 20 | |
| Hepatic Lipase (HL) | Human | Fluorogenic Assay | 9.5 |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
Here we provide detailed protocols for quantifying endothelial lipase activity using this compound as an inhibitor.
Protocol 1: In Vitro Endothelial Lipase Activity Assay using a Fluorogenic Substrate
This protocol describes a homogenous assay for measuring EL activity using a BODIPY-labeled phospholipid substrate. The principle of this assay is based on the dequenching of a fluorescent signal upon enzymatic cleavage of the substrate.
Materials:
-
Recombinant human endothelial lipase (or other source of EL)
-
This compound
-
BODIPY-labeled phosphatidylcholine (e.g., bis-BODIPY-FL C11-PC)
-
Triton X-100
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1.5% fatty acid-free BSA)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro fluorogenic EL activity assay.
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in assay buffer).
-
Prepare Substrate Solution: Prepare a working solution of BODIPY-labeled phosphatidylcholine in a solution of 0.1% Triton X-100 in assay buffer. The final concentration of the substrate in the assay will need to be optimized, but a starting point is typically around 10 µM.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add 10 µL of each this compound dilution or vehicle control.
-
Add Enzyme: Add 80 µL of the diluted endothelial lipase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the BODIPY dye (e.g., Ex/Em ~485/520 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)) where Rate_blank is the rate in the absence of enzyme.
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Free Fatty Acid (FFA) Release Assay
This protocol measures the release of free fatty acids from a substrate, such as radiolabeled triolein (B1671897) incorporated into HDL particles, as a measure of endothelial lipase activity.
Materials:
-
Recombinant human endothelial lipase (or other source of EL)
-
This compound
-
Radiolabeled substrate (e.g., [³H]triolein)
-
Human HDL particles
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2% fatty acid-free BSA)
-
Organic solvent for extraction (e.g., Dole's reagent: isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Scintillation cocktail and counter
-
Microcentrifuge tubes
Experimental Workflow:
Caption: Workflow for the free fatty acid release assay.
Procedure:
-
Prepare Radiolabeled HDL Substrate: Incorporate [³H]triolein into human HDL particles using established methods. The final substrate should be in a suitable buffer.
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in assay buffer as described in Protocol 1.
-
Assay Setup: In microcentrifuge tubes, add 10 µL of each this compound dilution or vehicle control.
-
Add Enzyme: Add 40 µL of the diluted endothelial lipase solution to each tube.
-
Pre-incubation: Incubate the tubes at room temperature for 30 minutes.
-
Initiate Reaction: Add 50 µL of the radiolabeled HDL substrate to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction and Extract FFAs: Stop the reaction by adding 1 mL of Dole's reagent. Vortex thoroughly. Add 0.5 mL of heptane and 0.5 mL of water, and vortex again.
-
Phase Separation: Centrifuge the tubes at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Quantify Released FFAs: Carefully transfer a known volume of the upper organic phase (containing the released [³H]-fatty acids) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of FFA released in each sample (in dpm or cpm).
-
Determine the percentage of inhibition for each this compound concentration as described in Protocol 1.
-
Plot the dose-response curve and determine the IC50 value.
-
Endothelial Lipase Signaling Pathway
Endothelial lipase plays a crucial role in HDL metabolism and influences downstream signaling pathways in endothelial cells.
Caption: Endothelial Lipase Signaling Pathway and Point of Intervention for this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of endothelial lipase function and for the development of novel therapeutics targeting HDL metabolism. The protocols outlined in this document provide a framework for the accurate and reproducible quantification of endothelial lipase activity and its inhibition by this compound. Careful optimization of assay conditions is recommended to ensure high-quality and reliable data.
References
- 1. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial lipase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial lipase: direct evidence for a role in HDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of XEN445 in Cell Culture
This guide is intended for researchers, scientists, and drug development professionals who are experiencing lower-than-expected efficacy with XEN445 in their cell culture experiments. Here, we provide troubleshooting advice, frequently asked questions, detailed experimental protocols, and diagrams to help you identify and resolve common issues.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of endothelial lipase (B570770) (EL).[1][2] By inhibiting EL, this compound has been shown to increase plasma high-density lipoprotein cholesterol (HDLc) in mice.[3] In cell culture, it has been used to study the effects of EL inhibition on cellular processes like metabolism and angiogenesis.[4]
Q2: What are the common causes of low efficacy for small molecule inhibitors like this compound in cell culture?
A2: Low efficacy of small molecule inhibitors can stem from several factors. These include issues with the compound itself, such as degradation or low purity, as well as experimental variables.[5] Problems like low cell permeability, incorrect inhibitor concentration, or off-target effects can also play a role.[6] Additionally, characteristics of the cell line, such as passage number and confluency, can influence the outcome.
Q3: How can I be sure my this compound stock solution is viable?
A3: Proper storage of your this compound stock solution is critical for maintaining its activity. It is recommended to store stock solutions at -80°C for up to two years or at -20°C for up to one year.[1] To prevent degradation from multiple freeze-thaw cycles, it's best to aliquot the stock solution into smaller, single-use volumes.[5][7]
Q4: How does serum in the cell culture medium affect this compound activity?
A4: Components in serum, particularly proteins, have the potential to bind to small molecules.[6] This can reduce the effective concentration of this compound available to the cells. To determine if this is impacting your results, you could compare the efficacy of this compound in both serum-free and serum-containing media.[6]
Q5: Could the solvent used to dissolve this compound be causing toxicity?
A5: Yes, high concentrations of solvents like DMSO can be toxic to cells.[5][6] It is important to ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.5% for DMSO.[6]
Troubleshooting Guide
If you are observing low efficacy with this compound, use the following table to identify potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| No or low biological effect | Inhibitor degradation: The compound may have degraded due to improper storage or handling.[6] | Prepare a fresh stock solution of this compound and store it in aliquots at -80°C.[1] |
| Incorrect concentration: The concentration of this compound may be too low to effectively inhibit the target.[6] | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.[6][7] | |
| Poor cell permeability: this compound may not be efficiently entering the cells to reach its target.[6] | Review the physicochemical properties of this compound to assess its cell permeability.[6] | |
| Cell line insensitivity: The chosen cell line may not be sensitive to the effects of this compound. | Ensure the cell line is appropriate for your study and consider testing other cell lines. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell density, passage number, or overall cell health can lead to inconsistent results. | Use cells with a consistent and low passage number, and ensure uniform cell seeding density for all experiments. |
| Inhibitor concentration errors: Mistakes in pipetting or serial dilutions can cause variability.[6] | Prepare a master mix of this compound in the media to add to all relevant wells and use calibrated pipettes.[6] | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor.[6] | Avoid using the outer wells of multi-well plates for critical experiments, or fill them with sterile water or media to minimize evaporation. | |
| High cell toxicity at effective concentrations | Off-target toxicity: The inhibitor may be affecting other essential cellular pathways.[6] | Use the lowest effective concentration of this compound and consider using a more selective inhibitor if available. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be harmful to cells.[5][6] | Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[6] |
Experimental Protocols
Dose-Response Experiment to Determine IC50
This protocol will help you determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line and assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.01, 0.1, 1, 10, 25, and 50 µM.[7] Include a vehicle control with DMSO at the same final concentration as your highest this compound concentration.[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[7]
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis of Downstream Targets
This protocol can be used to confirm that this compound is inhibiting its intended target by assessing the phosphorylation status of downstream proteins.
Materials:
-
Your cell line of interest
-
6-well plates
-
This compound stock solution
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary and secondary antibodies for your target of interest
Procedure:
-
Plate your cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the optimal time determined from your dose-response and time-course experiments. Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Incubate the membrane with the primary antibody against the phosphorylated form of your downstream target.
-
Incubate with the appropriate secondary antibody.
-
Develop the blot and analyze the band intensities to determine the effect of this compound on the phosphorylation of your target protein.
Visualizations
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.
Caption: A workflow for troubleshooting low efficacy of this compound in cell culture experiments.
Caption: A diagram showing the logical relationships between potential causes of low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of angiopoietin-like 4 reprograms endothelial cell metabolism and inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
XEN445 Technical Support Center: Optimizing Solubility for In Vitro Assays
Welcome to the XEN445 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the solubility of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of endothelial lipase (B570770) (EL).[1][2][3][4][5] Its mechanism of action involves binding to and inhibiting the catalytic activity of EL, which plays a crucial role in high-density lipoprotein (HDL) metabolism.[1][3][6] By inhibiting EL, this compound reduces the hydrolysis of HDL phospholipids, leading to an increase in circulating HDL cholesterol levels.[1][3]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with good solubility in organic solvents but is practically insoluble in water.[3][4][5] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous assay buffer.
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Refer to the troubleshooting guide below for a step-by-step approach to resolve this issue.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound for your in vitro assays.
Problem: Precipitate Observed After Diluting this compound Stock Solution
Step 1: Initial Assessment and Immediate Actions
-
Do not use the solution with precipitate. The actual concentration of soluble this compound will be unknown and will lead to inaccurate and unreliable experimental results.
-
Visually inspect the precipitate. Note its appearance (e.g., crystalline, amorphous, cloudy) and when it formed (immediately or over time).
Step 2: Optimizing the Dilution Protocol
The method of dilution can significantly impact the solubility of hydrophobic compounds.
-
Pre-warm your aqueous buffer: Warming the assay buffer to the experimental temperature (e.g., 37°C) can increase the solubility of this compound.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in the aqueous buffer, and then perform the final dilution.
-
Slow addition and mixing: Add the this compound stock solution dropwise to the vortexing or stirring aqueous buffer. This rapid dispersion helps to avoid localized high concentrations that can lead to immediate precipitation.
Step 3: Modifying the Solvent and Buffer Composition
If optimizing the dilution protocol is insufficient, consider altering the composition of your solvent and buffer.
-
Co-solvents: The addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of this compound. However, it is critical to perform a vehicle control to ensure the co-solvent does not affect your assay.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with adjusting the pH of your assay buffer to see if it improves the solubility of this compound.
Step 4: Determining the Kinetic Solubility of this compound
If precipitation persists, it is essential to determine the kinetic solubility of this compound in your specific assay buffer. This will define the maximum concentration you can achieve without precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 40 mg/mL (≥ 109.19 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] |
| Ethanol | ≥ 26.5 mg/mL | |
| Water | Insoluble | [3][5] |
Data compiled from publicly available sources. Actual solubility may vary based on purity, temperature, and other factors.
Table 2: Recommended Starting Conditions for Co-Solvent Testing
| Co-Solvent | Starting Concentration Range in Final Assay Volume | Maximum Recommended Concentration for Cell-Based Assays |
| DMSO | 0.1% - 0.5% (v/v) | < 1% (cell line dependent) |
| Ethanol | 0.1% - 1% (v/v) | < 1% (cell line dependent) |
Always perform a vehicle control to assess the effect of the co-solvent on your experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 40 mg/mL).
-
Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay for this compound
This protocol provides a method to determine the apparent solubility of this compound in your specific aqueous buffer.
-
Prepare a serial dilution of this compound in DMSO: Start with your high-concentration stock solution (e.g., 10 mM) and prepare a 2-fold serial dilution series in DMSO in a 96-well plate.
-
Dilution into Aqueous Buffer: In a separate 96-well plate, add your pre-warmed aqueous assay buffer to each well.
-
Transfer: Carefully transfer a small, fixed volume (e.g., 2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous buffer plate. This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Incubation: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours), protected from light.
-
Visual Inspection: Visually inspect each well for the presence of precipitate against a dark background. The highest concentration that remains clear is the estimated kinetic solubility.
-
(Optional) Quantitative Analysis: For a more precise measurement, the supernatant from each well can be carefully collected after centrifugation and the concentration of soluble this compound can be determined by HPLC-UV or a similar analytical method.
Visualizations
Caption: this compound inhibits Endothelial Lipase (EL), preventing HDL hydrolysis.
Caption: Workflow for optimizing the solubility of this compound in aqueous buffers.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endothelial Lipase (EL) Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endothelial lipase (B570770) (EL) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in EL activity assays?
A1: Variability in EL activity assays can stem from several pre-analytical and analytical factors:
-
Sample Type: EL is primarily bound to heparan sulfate (B86663) proteoglycans on the endothelial cell surface. Therefore, pre-heparin plasma or serum will have very low to non-measurable EL activity.[1] Post-heparin plasma is required to release EL into circulation for measurement.[2]
-
Presence of Other Lipases: Plasma contains other lipases, such as lipoprotein lipase (LPL) and hepatic lipase (HL), which can also hydrolyze the substrates used in EL assays, leading to a lack of specificity.[1][3][4]
-
Sample Quality: Improper handling and storage of plasma samples can lead to degradation of the enzyme and affect its activity.
-
Assay Method: Different assay methodologies (e.g., radiometric, fluorescent, colorimetric) have varying levels of sensitivity and specificity.[1][5] The calculation of EL activity as the difference between total phospholipase and hepatic lipase activity can lead to high coefficients of variation (CVs).[6]
-
Substrate Specificity and Presentation: While EL has a preference for phospholipids, it can also hydrolyze triglycerides.[7][8] The choice of substrate and how it is presented (e.g., in solution, micelles, or liposomes) can significantly impact the reaction kinetics and results.[1][9]
-
Biological Regulation: EL expression and secretion are upregulated by inflammatory cytokines like TNF-α and IL-1β through the NF-κB pathway.[7][10][11] This means the physiological state of the subject or cell culture can be a significant source of biological variability.
Q2: How can I differentiate EL activity from that of other lipases like LPL and HL?
A2: Several strategies can be employed to measure EL-specific activity:
-
Salt Inhibition: EL activity is inhibited by high salt concentrations (e.g., 1 M NaCl), whereas HL activity is not.[6] By measuring phospholipase activity in the presence and absence of high salt, you can distinguish between the two.
-
Specific Antibodies: Using a neutralizing monoclonal antibody that specifically targets EL allows for the determination of EL-specific activity. The EL activity is calculated as the difference between the total activity (measured with a control IgG antibody) and the activity remaining after inhibition with the anti-EL antibody.[1]
-
Substrate Preference: While not perfectly specific, using phospholipid substrates will favor EL and HL over LPL, which has a strong preference for triglycerides.[3][12]
Q3: My EL activity readings are inconsistent between experiments. What could be the cause?
A3: Inconsistent readings, or high inter-assay variability, are a known challenge. The inter-assay CV for EL can be quite high, sometimes reported as high as 28.8%.[6] Potential causes include:
-
Reagent Preparation: Inconsistent preparation of reagents, especially the substrate, can lead to significant variability. For substrates that require emulsification or solubilization in detergents, slight variations in preparation can alter the substrate's availability to the enzyme.[13]
-
Enzyme Stability: Repeated freeze-thaw cycles of plasma samples or recombinant enzyme standards can lead to a loss of activity.
-
Pipetting Accuracy: Small volumes of enzyme or substrate are often used, making assays sensitive to pipetting errors.
-
Reaction Conditions: Minor fluctuations in temperature, pH, or incubation time can affect enzyme kinetics and lead to variable results.[14]
Q4: Why is there no detectable EL activity in my pre-heparin plasma sample?
A4: This is an expected finding. EL is typically anchored to the surface of endothelial cells and is not freely circulating in significant amounts. An injection of heparin is required to displace the enzyme from the cell surface into the plasma, where it can be measured.[1] The absence of measurable EL activity in pre-heparin plasma indicates that in vivo, its activity is likely localized to the cell surface.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Instability/Spontaneous Hydrolysis.[5] 2. Contamination of reagents or samples. 3. Non-specific binding of substrate or product to the plate. | 1. Prepare substrate fresh for each experiment. Test for spontaneous hydrolysis by incubating the substrate with assay buffer alone (no enzyme). 2. Use fresh, high-purity reagents. Filter buffers if necessary. 3. Test different types of microplates (e.g., non-binding surface plates). |
| Low or No Signal | 1. Inactive Enzyme (degraded during storage/handling). 2. Incorrect Sample Type (e.g., pre-heparin plasma).[1] 3. Sub-optimal Assay Conditions (pH, temperature).[14] 4. Presence of Inhibitors in the sample. | 1. Use a positive control (e.g., recombinant EL) to verify assay components are working.[15] Aliquot samples and standards to avoid repeated freeze-thaw cycles. 2. Ensure you are using post-heparin plasma for EL activity measurements. 3. Optimize reaction buffer pH and temperature according to the literature or kit manufacturer's protocol. 4. Test for inhibition by spiking a known amount of active EL into your sample and comparing the activity to EL in buffer alone. |
| Poor Assay Linearity | 1. Substrate Depletion. 2. Enzyme concentration is too high.[1][4] 3. Substrate is not presented optimally.[1] | 1. Reduce the incubation time or dilute the enzyme source. Perform a time-course experiment to find the linear range. 2. Run a dilution series of your sample or standard to find the optimal concentration that falls within the linear range of the assay. 3. For artificial substrates, ensure proper solubilization. Presenting the substrate in liposomes can improve linearity compared to DMSO.[1] |
| High Well-to-Well Variability | 1. Inaccurate Pipetting. 2. Inconsistent mixing of reagents in wells. 3. Temperature gradients across the microplate. | 1. Use calibrated pipettes and proper technique. For small volumes, prepare a master mix of reagents. 2. Ensure thorough mixing after adding all components to the well, avoiding bubbles. 3. Incubate the plate in a temperature-controlled incubator or plate reader to ensure uniform temperature. |
Data Presentation
Assay Precision
The precision of lipase assays can vary. When EL activity is calculated indirectly, the variability can increase significantly.
| Lipase Activity Measurement | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Total Phospholipase | 3.8 | 3.8 |
| Hepatic Lipase (HL) | 3.1 | 5.3 |
| Endothelial Lipase (EL) | 15.7 | 28.8 |
| Data adapted from a study measuring lipase activities in post-heparin plasma.[6] |
Experimental Protocols & Workflows
Key Protocol: Differentiating EL and HL Activity in Post-Heparin Plasma
This protocol is based on the differential inhibition of EL by high salt concentration.[6]
1. Sample Preparation:
- Use post-heparin plasma, aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
- Thaw samples on ice before use.
2. Measurement of Total Phospholipase Activity:
- Prepare a reaction mixture containing a suitable phospholipase substrate (e.g., a chromogenic or fluorescent phospholipid analog) in an appropriate assay buffer at optimal pH (typically 7.4-8.0).
- Add the post-heparin plasma sample to the reaction mixture.
- Incubate at 37°C.
- Monitor the signal (absorbance or fluorescence) over time in a microplate reader. The initial velocity of the reaction is proportional to the total phospholipase activity.
3. Measurement of Hepatic Lipase (HL) Activity:
- Prepare the same reaction as in step 2.
- Before adding the substrate, pre-incubate the post-heparin plasma sample with 1 M NaCl on ice for 15-30 minutes. This will inhibit EL activity.
- Add the substrate and immediately measure the activity as described for total phospholipase. This measurement represents the HL-specific phospholipase activity.
4. Calculation of Endothelial Lipase (EL) Activity:
- Subtract the HL activity (measured in high salt) from the Total Phospholipase activity (measured without added salt).
- EL Activity = Total Phospholipase Activity - HL Activity
Visualizing the Workflow
Caption: Workflow for differentiating EL and HL activity using salt inhibition.
Signaling Pathway
Upregulation of Endothelial Lipase by Inflammatory Cytokines
Inflammatory conditions can lead to increased EL expression and activity. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are key mediators of this process. They bind to their respective receptors on endothelial cells, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus and binds to the promoter region of the LIPG gene (the gene encoding EL), stimulating its transcription and leading to increased synthesis and secretion of EL protein.[7][10][11]
Caption: Simplified signaling pathway for cytokine-induced EL expression.
References
- 1. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein Lipase – Supra-Regional Assay Service [sas-centre.org]
- 3. Endothelial Lipase Concentrations Are Increased in Metabolic Syndrome and Associated with Coronary Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Active Form of Endothelial Lipase, a Homodimer in a Head-to-Tail Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endothelial cells secrete triglyceride lipase and phospholipase activities in response to cytokines as a result of endothelial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Endothelial lipase: direct evidence for a role in HDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ensuring Reproducibility of XEN445 Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of XEN445 and to help ensure the reproducibility of experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of endothelial lipase (B570770) (EL).[1][2][3] Its mechanism of action is the direct inhibition of the enzymatic activity of EL, which plays a crucial role in high-density lipoprotein (HDL) metabolism.[4] By inhibiting EL, this compound has been shown to increase plasma HDL cholesterol levels in preclinical models.[3][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to maintain its stability.[2]
Q3: What are the reported IC50 values for this compound against endothelial lipase and other related lipases?
A3: this compound is a highly selective inhibitor of human endothelial lipase (hEL) with a reported IC50 of 0.237 µM.[2][3] Its selectivity is demonstrated by significantly higher IC50 values for other lipases, such as human lipoprotein lipase (hLPL) at 20 µM and human hepatic lipase (hHL) at 9.5 µM.[3]
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is effective in cell-based assays. It has been shown to suppress EL activity in EL-transfected HEK cells with an IC50 of 0.25 µM, which is comparable to its activity in cell-free assays.[3]
Q5: What are the key considerations for in vivo studies with this compound in mice?
A5: this compound has demonstrated good oral bioavailability and low clearance rates in mice.[3] When designing in vivo experiments, it is important to consider the appropriate vehicle for administration, dosing regimen (e.g., once or twice daily), and the specific strain of mice being used.[6] Monitoring plasma HDL cholesterol levels is a key endpoint for in vivo efficacy studies.[3]
Troubleshooting Guides
In Vitro Endothelial Lipase (EL) Inhibition Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected EL activity in control wells | 1. Degraded enzyme: Improper storage or multiple freeze-thaw cycles of the EL enzyme.[7] 2. Sub-optimal assay conditions: Incorrect buffer pH, temperature, or substrate concentration.[8][9] | 1. Aliquot the enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment. 2. Verify the pH of the assay buffer and ensure all components are at the recommended concentrations. Ensure the assay is performed at the optimal temperature (e.g., 37°C). |
| High variability in IC50 values between experiments | 1. Inconsistent inhibitor pre-incubation time: Varies between experiments.[7] 2. Compound precipitation: this compound may precipitate at higher concentrations in aqueous buffer. 3. Inaccurate pipetting: Errors in serial dilutions of this compound. | 1. Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. 2. Visually inspect for precipitation. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤0.5%).[7] 3. Use calibrated pipettes and perform serial dilutions carefully. |
| No or weak inhibition by this compound | 1. Incorrect this compound concentration: Error in stock solution preparation or dilution. 2. Inactive this compound: Compound may have degraded due to improper storage. | 1. Prepare a fresh stock solution of this compound and verify its concentration. 2. Ensure this compound is stored as recommended (-20°C or -80°C). |
In Vivo Mouse Studies for HDL Cholesterol Levels
| Issue | Potential Cause | Troubleshooting Steps |
| No significant increase in HDL-c levels after this compound treatment | 1. Sub-optimal dosage or administration route: Dose may be too low or the administration route inefficient. 2. Poor bioavailability in the specific mouse strain: Pharmacokinetic properties can vary between strains. 3. Issues with HDL-c measurement: Inaccurate plasma collection or assay procedure. | 1. Perform a dose-response study to determine the optimal dose.[4] Ensure proper administration technique (e.g., oral gavage). 2. Review literature for pharmacokinetic data in the specific mouse strain or conduct a preliminary pharmacokinetic study. 3. Follow a validated protocol for plasma collection and use a reliable HDL-c assay kit.[10][11][12][13] |
| High variability in HDL-c levels within the same treatment group | 1. Inconsistent dosing: Variation in the administered volume or concentration of this compound. 2. Biological variability: Natural variation among individual mice. 3. Stress-induced changes in lipid metabolism: Improper handling of animals. | 1. Ensure accurate and consistent administration of this compound to each mouse. 2. Increase the number of animals per group to improve statistical power. 3. Handle mice consistently and minimize stress during the experiment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (µM) |
| Human Endothelial Lipase (hEL) | 0.237 |
| Human Lipoprotein Lipase (hLPL) | 20 |
| Human Hepatic Lipase (hHL) | 9.5 |
| EL-transfected HEK cells | 0.25 |
| Data sourced from APExBIO and MedchemExpress product information.[2][3] |
Table 2: Example of In Vivo Efficacy of this compound in Wild-Type Mice
| Treatment Group | Dose | Duration | Change in Plasma HDL-c (%) |
| Vehicle Control | - | 3 days | Baseline |
| This compound | 30 mg/kg b.i.d. | 3 days | Significant Increase |
| Vehicle Control | - | 9 days | Baseline |
| This compound | 30 mg/kg b.i.d. | 9 days | Sustained Significant Increase |
| Qualitative summary based on data presented in Sun S, et al. 2013.[5] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Lipase (EL) Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against purified human EL.
Materials:
-
Purified recombinant human endothelial lipase (EL)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
-
Fluorescent lipase substrate (e.g., a commercially available substrate)
-
DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is low (e.g., ≤0.5%).
-
Enzyme preparation: Dilute the purified EL enzyme to the desired concentration in cold assay buffer.
-
Pre-incubation: Add the diluted EL enzyme to the wells of the 96-well plate. Add the this compound dilutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme). Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction initiation: Prepare the fluorescent lipase substrate according to the manufacturer's instructions. Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Data analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: In Vivo Mouse Study to Evaluate the Effect of this compound on Plasma HDL-Cholesterol
This protocol outlines a general procedure for an in vivo study in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., a solution appropriate for oral administration)
-
Equipment for oral gavage
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Plasma HDL cholesterol measurement kit
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Grouping and baseline measurement: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses). Collect a baseline blood sample from each mouse to determine pre-treatment HDL-c levels.
-
Dosing: Prepare the dosing solutions of this compound in the vehicle. Administer the appropriate solution to each mouse by oral gavage once or twice daily for the specified duration of the study (e.g., 3, 7, or 14 days).
-
Blood collection: At the end of the treatment period, collect blood samples from each mouse via an appropriate method (e.g., retro-orbital sinus or cardiac puncture). Collect the blood into EDTA-coated tubes.
-
Plasma separation: Centrifuge the blood samples to separate the plasma.
-
HDL-c measurement: Measure the HDL-c concentration in the plasma samples using a commercially available kit, following the manufacturer's instructions.[10][11][12][13]
-
Data analysis: Calculate the change in HDL-c levels from baseline for each mouse. Compare the HDL-c levels between the treatment groups and the vehicle control group using appropriate statistical analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting endothelial lipase.
Caption: Experimental workflow for the in vitro endothelial lipase inhibition assay.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Way to Generate Mouse Models for In Vivo Studies of the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CC-79990 | Mouse HDL-Cholesterol Assay Kit Clinisciences [clinisciences.com]
- 11. Mouse High density lipoprotein cholesterol, HDL-C Elisa Kit – AFG Scientific [afgsci.com]
- 12. Mouse HDL-Cholesterol Assay Kits | Crystal Chem [crystalchem.com]
- 13. Crystal Chem Inc Mouse HDL-Cholesterol Assay Kit, 96-tests, Quantity: Each | Fisher Scientific [fishersci.com]
common issues with endothelial lipase inhibitor stability
Welcome to the technical support center for endothelial lipase (B570770) (EL) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: My endothelial lipase inhibitor has low solubility in aqueous buffers. How can I improve its dissolution?
A1: Poor solubility is a common issue with small molecule inhibitors. Here are several strategies to improve dissolution:
-
Use of Organic Solvents: Many inhibitors are more soluble in organic solvents like DMSO or ethanol. For example, GSK 264220A is soluble up to 100 mM in DMSO and 10 mM in ethanol. Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the enzyme activity or assay performance.
-
Inclusion Complexes: For certain compounds with very low water solubility, such as the triterpene derivative α,β-amyrenone, forming inclusion complexes with cyclodextrins can enhance aqueous solubility.[1]
-
pH Adjustment: Depending on the pKa of your inhibitor, adjusting the pH of the buffer may improve solubility.
-
Use of Surfactants: Low concentrations of mild non-ionic surfactants can sometimes aid in solubilizing hydrophobic compounds. However, their compatibility with the assay must be validated as they can interfere with lipase activity.
Q2: I am observing inconsistent results in my enzyme inhibition assays. What could be the cause?
A2: Inconsistent results can stem from several factors related to inhibitor stability and handling:
-
Aggregation: Some inhibitors, particularly phenolic compounds, can form aggregates in aqueous solutions.[2] This can lead to non-specific inhibition and poor reproducibility.[2] It is crucial to ensure your inhibitor is fully solubilized. Dynamic light scattering (DLS) can be used to check for the presence of aggregates.
-
Improper Storage: The stability of your inhibitor is highly dependent on storage conditions. Long-term storage at room temperature can lead to degradation. It is generally recommended to store inhibitor stock solutions at -20°C or -80°C.[3]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your inhibitor stock solution can lead to degradation and loss of potency. It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. The use of cryoprotectants like BSA or trehalose (B1683222) has been shown to protect enzymes during freeze-thaw cycles and may be beneficial for some inhibitor formulations, though this needs to be empirically tested.[4]
Q3: How should I properly store my endothelial lipase inhibitor?
A3: Proper storage is critical for maintaining the integrity and activity of your inhibitor. Refer to the manufacturer's instructions for specific storage recommendations. General guidelines are provided in the table below.
| Storage Condition | Recommendation | Rationale |
| Short-Term (days to weeks) | Store at 4°C. | Reduces the rate of chemical degradation compared to room temperature. |
| Long-Term (months to years) | Store at -20°C or -80°C in tightly sealed containers. | Minimizes chemical degradation and prevents solvent evaporation. |
| Stock Solutions | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles that can degrade the compound.[4] |
Q4: Are there known off-target effects for lipase inhibitors that I should be aware of?
A4: Yes, off-target effects are an important consideration. While specific off-target profiles are unique to each inhibitor, studies on other lipase inhibitors have revealed cross-reactivity. For instance, the FAAH inhibitor BIA 10-2474 was found to inhibit several other lipases, and the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 also inhibit major cytosolic lipid hydrolases.[5][6] It is crucial to profile the selectivity of your endothelial lipase inhibitor against other related lipases, such as lipoprotein lipase (LPL) and hepatic lipase (HL), to ensure the observed effects are specific to EL inhibition.
Troubleshooting Guides
Problem: Precipitate forms when diluting the inhibitor stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | 1. Decrease the final concentration of the inhibitor. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer, ensuring it remains within a range that does not affect enzyme activity. 3. Consider using a different buffer system or adjusting the pH. |
| "Salting Out" Effect | If using a high salt concentration buffer, try reducing the salt concentration if permissible for the assay. |
Problem: Loss of inhibitor activity over time.
| Possible Cause | Troubleshooting Step |
| Chemical Instability/Degradation | 1. Prepare fresh dilutions from a frozen stock for each experiment. 2. Check for susceptibility to oxidation; if suspected, prepare solutions in degassed buffers and store under an inert atmosphere (e.g., nitrogen or argon). 3. Evaluate the stability of the inhibitor in the specific assay buffer and conditions (pH, temperature) over the time course of the experiment. |
| Improper Storage | 1. Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C). 2. Avoid storing diluted solutions for extended periods. Prepare them fresh for each experiment. |
| Adsorption to Labware | Some hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials. |
Experimental Protocols
General Protocol for Assessing Endothelial Lipase Inhibition
A common method for determining the inhibitory activity of a compound is to measure the residual activity of endothelial lipase after incubation with the inhibitor. This can be achieved using a fluorogenic or colorimetric substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the endothelial lipase inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1% fatty acid-free BSA).
-
Prepare a solution of recombinant human endothelial lipase in the assay buffer.
-
Prepare a solution of a fluorogenic lipase substrate (e.g., EnzChek® Phospholipase A1 Assay Kit) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add varying concentrations of the inhibitor (or solvent control) to the wells.
-
Add the endothelial lipase solution to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the solvent control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro endothelial lipase inhibition assay.
Caption: Troubleshooting guide for inconsistent inhibitor activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Enzymes from Stress-Induced Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
XEN445 Technical Support Center: Mitigating Precipitation in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with XEN445 precipitation in aqueous buffers during experiments. All recommendations are collated from publicly available data and general knowledge of formulating poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to an aqueous buffer?
A1: this compound is practically insoluble in water. Direct addition of a solid or a concentrated stock in an organic solvent to an aqueous buffer can cause the compound to exceed its solubility limit, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2] Ethanol and dimethylformamide (DMF) are also suitable options.
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my experiment?
A3: A common method is to first dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution can then be serially diluted in your aqueous buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <0.5% for in vitro assays).
Q4: Is the solubility of this compound dependent on the pH of the aqueous buffer?
A4: While specific data for this compound is not available, as an anthranilic acid derivative, its solubility is expected to be pH-dependent. Generally, the solubility of such compounds increases in more basic conditions due to the deprotonation of the carboxylic acid group.
Q5: Are there any excipients that can help improve the solubility of this compound in aqueous solutions?
A5: Yes, excipients can be used to enhance the solubility of poorly water-soluble compounds like this compound. Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to improve the solubility of other anthranilic acid derivatives and could be a viable option for this compound.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of a DMSO stock solution in aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of this compound | Decrease the final concentration of this compound in the aqueous buffer. | Reduced or no precipitation. |
| High final concentration of DMSO | Lower the final percentage of DMSO in the working solution (ideally ≤0.5%). This may require preparing a more concentrated initial stock if a high final this compound concentration is needed. | Minimized solvent-induced precipitation. |
| Buffer composition | Test different buffer systems (e.g., phosphate-buffered saline (PBS), Tris-HCl, HEPES). | Improved solubility in a more compatible buffer. |
| pH of the buffer | Adjust the pH of the aqueous buffer. For compounds with a carboxylic acid moiety like this compound, increasing the pH (e.g., to 7.4 or slightly higher) may improve solubility. | Enhanced solubility due to ionization of the molecule. |
| Temperature | Prepare and handle the solutions at a controlled room temperature or slightly warmed (e.g., 37°C), if experimentally permissible. | Increased kinetic solubility. |
Issue 2: Cloudiness or precipitation in cell culture media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interaction with media components | Prepare a more dilute stock solution of this compound in DMSO and add it to the media with gentle mixing. Pre-warming the media to 37°C before adding the compound may also help. | A clear working solution in the cell culture medium. |
| Final concentration too high | Reduce the final concentration of this compound in the cell culture experiment. A concentration of 10µM with DMSO as the vehicle has been used successfully in HUVEC cell cultures. | No visible precipitation at the effective concentration. |
| Incubation time | Observe the media for precipitation over the course of the experiment. If precipitation occurs over time, consider preparing fresh media with this compound for longer experiments. | Maintained clarity of the cell culture media throughout the experiment. |
Issue 3: Formulation for in vivo studies (e.g., oral gavage in mice).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility for oral administration | Prepare a suspension of this compound in a suitable vehicle. A common vehicle for oral gavage in mice is an aqueous solution of 0.5% methylcellulose, sometimes with a co-solvent like 5% dimethylacetamide. This compound has been successfully administered to mice via oral gavage at a dose of 30 mg/kg. | A stable and homogenous suspension for accurate dosing. |
| Particle size of the suspension | If preparing a suspension, ensure the particle size is small and uniform to prevent aggregation and ensure consistent dosing. Sonication or homogenization may be necessary. | Improved stability and bioavailability of the suspension. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility of this compound.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ≥ 40[1] |
| Ethanol | ≥ 26.5 |
| Dimethylformamide (DMF) | ~30 |
Table 2: Aqueous Solubility of this compound with a Co-solvent
| Solvent System | pH | Approximate Solubility (mg/mL) |
| 1:1 DMF:PBS | 7.2 | ~0.5 |
Note: It is recommended not to store the aqueous solution for more than one day.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound solid using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.366 mg of this compound (Molecular Weight: 366.33 g/mol ).
-
Transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS (pH 7.4)
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of PBS in a sterile tube. This will result in a 1 mM solution.
-
Vortex the 1 mM solution gently.
-
Prepare the final 100 µM working solution by adding 10 µL of the 1 mM intermediate dilution to 90 µL of PBS in a new sterile tube.
-
Vortex the final working solution gently. The final DMSO concentration in this working solution will be 0.1%.
-
Use the working solution immediately. Do not store aqueous dilutions for extended periods.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway involving this compound.
References
interpreting unexpected results in XEN445 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during studies involving XEN445.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of endothelial lipase (B570770) (EL).[1][2][3] Its primary mechanism of action is the direct inhibition of EL's enzymatic activity, which is implicated in the metabolism of high-density lipoprotein (HDL).[3][4] By inhibiting EL, this compound has been shown to increase plasma HDL-cholesterol (HDLc) concentrations in preclinical models.[2][3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for endothelial lipase over other related lipases. This selectivity is crucial for minimizing off-target effects.
Table 1: this compound Inhibitory Activity
| Target Enzyme | IC50 Value |
|---|---|
| Human Endothelial Lipase (hEL) | 0.237 µM |
| Human Lipoprotein Lipase (hLPL) | 20 µM |
| Human Hepatic Lipase (hHL) | 9.5 µM |
Data sourced from ApexBio and MedchemExpress.[1][2]
Q3: In what experimental systems has this compound been utilized?
This compound has been used in a variety of experimental settings, including:
-
In vitro cell-free assays to determine its inhibitory activity against purified lipases.[2]
-
Cell-based assays , such as in HEK293 cells transfected with human endothelial lipase.[1]
-
In vivo studies in mice to evaluate its effect on plasma HDLc levels.[2][3]
-
Studies on endothelial cell metabolism and angiogenesis , where it was used to probe the effects of EL inhibition.[5][6]
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential unexpected outcomes in this compound studies and provides systematic approaches to troubleshoot them.
Scenario 1: Inconsistent or No Inhibition of Endothelial Lipase Activity in vitro
Observation: You are not observing the expected inhibitory effect of this compound on EL activity in your in vitro assay.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of angiopoietin-like 4 reprograms endothelial cell metabolism and inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
controlling for confounding factors in XEN445 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing XEN445, a potent and selective endothelial lipase (B570770) (EL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of endothelial lipase (EL), an enzyme that plays a crucial role in high-density lipoprotein (HDL) metabolism. By inhibiting EL, this compound prevents the hydrolysis of phospholipids (B1166683) in HDL particles, leading to an increase in circulating HDL-cholesterol (HDL-C) levels.[1][2]
Q2: What is the IC50 of this compound for endothelial lipase?
A2: this compound has an IC50 of 0.237 µM for human endothelial lipase.[3][4]
Q3: How should I store and handle this compound?
A3: this compound is soluble in DMSO (≥ 40 mg/mL) but insoluble in water.[3][5][6] For long-term storage, keep the solid powder at -20°C for up to 3 years or at -80°C.[3][5] Stock solutions in DMSO can be stored at -80°C for up to one year.[3][5] It is recommended to use fresh DMSO as it can be hygroscopic, which may affect solubility.[5]
Q4: Is this compound selective for endothelial lipase?
A4: Yes, this compound is highly selective for EL. It exhibits over 20-fold selectivity for EL compared to lipoprotein lipase (LPL) and hepatic lipase (HL).[1]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of EL activity | Improper this compound dissolution or degradation: this compound is insoluble in aqueous solutions and may precipitate. | - Ensure complete dissolution in 100% DMSO before diluting in assay buffer. - Prepare fresh dilutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect assay conditions: The activity of EL and the inhibitory effect of this compound can be sensitive to pH, temperature, and buffer composition. | - Optimize the pH of the assay buffer (typically around 8.0). - Maintain a constant temperature (e.g., 37°C) throughout the assay. - Ensure the presence of necessary co-factors if required by the specific assay format. | |
| Presence of interfering substances: Components in serum or other biological samples can interfere with the assay. | - Use purified enzyme and substrates where possible. - Include appropriate vehicle controls (DMSO without this compound) to account for solvent effects. | |
| High background signal in fluorescence-based assays | Autofluorescence of this compound or other components: The compound itself or other reagents might fluoresce at the assay wavelengths. | - Measure the fluorescence of a solution containing only this compound at the assay concentration to determine its contribution to the signal. - Use assay kits with red-shifted fluorophores to minimize autofluorescence from biological samples. |
| Non-specific binding to assay plates: The compound or other reagents may adhere to the microplate wells. | - Use low-binding microplates. - Include a wash step before the final reading if the assay protocol allows. | |
| Variability in HDL uptake or cholesterol measurement | Cell health and density: The efficiency of HDL uptake can be affected by the condition and number of cells. | - Ensure cells are healthy and in the logarithmic growth phase. - Seed cells at a consistent density for all experiments. - Perform a cell viability assay to confirm that this compound is not cytotoxic at the concentrations used. |
| Interference with detection reagents: this compound or the vehicle may interfere with the enzymes or fluorescent probes used in the detection step. | - Run a control with all assay components except the cells or enzyme to check for direct interference. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Endothelial Lipase (EL) Activity Assay
This protocol is a general guideline for measuring the inhibitory effect of this compound on EL activity using a fluorometric assay.
Materials:
-
Recombinant human endothelial lipase
-
Fluorogenic lipase substrate (e.g., a Bodipy-labeled phospholipid)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
This compound
-
DMSO (anhydrous)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions of the stock solution in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Prepare enzyme solution: Dilute the recombinant human EL in cold Assay Buffer to the desired concentration.
-
Prepare substrate solution: Reconstitute the fluorogenic lipase substrate according to the manufacturer's instructions. Dilute it in Assay Buffer to the final working concentration.
-
Assay setup:
-
Blank wells: Add Assay Buffer only.
-
Control wells (No inhibitor): Add EL solution and an equivalent volume of DMSO vehicle.
-
Test wells: Add EL solution and the desired concentrations of this compound.
-
-
Pre-incubation: Add 50 µL of the EL solution to the control and test wells. Add 50 µL of the corresponding this compound dilution or DMSO vehicle. Mix gently and pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 50 µL of the substrate solution to all wells to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes.
-
Data analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor) wells. Calculate the IC50 value by fitting the data to a dose-response curve.
HDL Cholesterol Uptake Assay in Cultured Cells
This protocol describes how to measure the effect of this compound on HDL cholesterol uptake by cultured cells, such as hepatocytes or macrophages.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
Fluorescently-labeled HDL (e.g., Bodipy-HDL)
-
This compound
-
DMSO (anhydrous)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
Prepare this compound: Prepare dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells and consistent across all treatments.
-
Cell Treatment: Remove the growth medium from the cells and replace it with medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours) to allow for cellular responses to EL inhibition.
-
HDL Uptake: After the pre-incubation period, add fluorescently-labeled HDL to each well at a final concentration recommended by the supplier.
-
Incubation: Incubate the cells with the fluorescently-labeled HDL for a specific period (e.g., 2-4 hours) at 37°C.
-
Wash: Remove the medium containing the labeled HDL and wash the cells 3-4 times with a cold phosphate-buffered saline (PBS) to remove any unbound HDL.
-
Quantification:
-
Microplate Reader: Add a suitable lysis buffer or PBS to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Fluorescence Microscopy: Visualize and capture images of the cells to qualitatively assess and quantify the intracellular fluorescence.
-
-
Data Analysis: Normalize the fluorescence intensity of the test wells to the number of cells (e.g., by performing a parallel cell viability or protein assay). Compare the HDL uptake in this compound-treated cells to the vehicle-treated control cells.
Data Summary
| Parameter | Value | Reference |
| This compound IC50 (Human EL) | 0.237 µM | [3][4] |
| This compound Selectivity | >20-fold over LPL and HL | [1] |
| This compound Solubility | ≥ 40 mg/mL in DMSO; Insoluble in water | [3][5][6] |
| This compound Storage (Solid) | 3 years at -20°C | [5] |
| This compound Storage (DMSO Stock) | 1 year at -80°C | [3][5] |
Visualizations
Endothelial Lipase Signaling Pathway and this compound Inhibition
Caption: this compound inhibits endothelial lipase (EL), preventing HDL phospholipid hydrolysis.
Experimental Workflow for Testing this compound Efficacy
Caption: In vitro workflow for determining the IC50 of this compound on endothelial lipase.
References
- 1. XEN 445 | CAS 1515856-92-4 | this compound | Tocris Bioscience [tocris.com]
- 2. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
best practices for storing and handling XEN445
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of XEN445, a potent and selective endothelial lipase (B570770) (EL) inhibitor.
Storage and Handling of this compound
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Storage Recommendations
| Storage Condition | Shelf Life |
| Stock Solution | |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
| Crystalline Solid | |
| -20°C | ≥ 4 years |
| 0 - 4°C (Short-term) | Days to weeks |
| Ambient Temperature | Stable for several weeks during shipping |
Handling Guidelines
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection, when handling this compound.
-
Avoid Inhalation and Contact: Prevent inhalation of the powder and avoid contact with skin and eyes.
-
Weighing: Handle the crystalline solid in a well-ventilated area or under a fume hood.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day to ensure stability and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For a stock solution, dissolve the crystalline solid in newly opened, anhydrous DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared in DMSO.[1] Ensure the solvent is purged with an inert gas before use to minimize oxidation.
Q2: What is the solubility of this compound in different solvents?
A2: The approximate solubility of this compound in common laboratory solvents is provided in the table below.
| Solvent | Approximate Solubility |
| DMSO | ≥56.7 mg/mL |
| Ethanol | ≥26.5 mg/mL |
| DMF | ~30 mg/mL |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |
| Water | Insoluble |
Q3: How do I prepare this compound for in vivo studies in mice?
A3: For oral administration in mice, this compound can be prepared as a suspension. A common vehicle is 0.2% Tween-20 in a 1% carboxymethylcellulose solution.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
-
Possible Cause 1: Compound Precipitation. this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous assay buffer, the compound may precipitate, leading to a lower effective concentration.
-
Solution:
-
Ensure the final DMSO concentration in your assay is as low as possible (typically <1%) while maintaining solubility.
-
For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.
-
Visually inspect for any precipitation after dilution. If precipitation occurs, consider optimizing the solvent system or using a different dilution method.
-
-
-
Possible Cause 2: Enzyme Instability. Lipases can be sensitive to temperature and pH.
-
Solution:
-
Ensure your assay buffer is at the optimal pH for endothelial lipase activity.
-
Avoid prolonged incubation at elevated temperatures (e.g., 37°C) which can lead to enzyme denaturation.[3] Include appropriate controls to monitor enzyme stability throughout the experiment.
-
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Incomplete Dissolution. If the this compound stock solution is not fully dissolved, it can lead to inconsistent dosing in replicate wells or experiments.
-
Solution:
-
Ensure the crystalline solid is completely dissolved in the organic solvent before making further dilutions. Gentle warming or vortexing may aid dissolution.
-
Always use freshly prepared dilutions for your experiments.
-
-
-
Possible Cause 2: Pipetting Errors. Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution:
-
Use calibrated pipettes and appropriate tips.
-
Consider preparing an intermediate dilution of your stock solution to increase the volume you are pipetting for the final assay concentration.
-
-
Issue 3: Unexpected results in in vivo studies.
-
Possible Cause 1: Improper Formulation. The formulation of this compound for oral gavage is critical for its bioavailability.
-
Solution:
-
Ensure the suspension is homogenous before each administration. Vortex the suspension thoroughly before drawing it into the gavage needle.
-
Follow the recommended vehicle composition (e.g., 0.2% Tween-20/1% carboxymethylcellulose) to ensure proper suspension.[2]
-
-
-
Possible Cause 2: Animal-to-Animal Variability. Biological responses can vary between individual animals.
-
Solution:
-
Use a sufficient number of animals per group to account for biological variability.
-
Ensure consistent dosing technique and timing for all animals.
-
Monitor animal health and weight throughout the study, as these factors can influence drug metabolism and response.
-
-
Detailed Experimental Protocol
In Vivo Efficacy of this compound in Mice to Increase Plasma HDL-Cholesterol[3]
This protocol describes the oral administration of this compound to wild-type mice to assess its effect on plasma high-density lipoprotein cholesterol (HDLc) levels.
Materials:
-
This compound
-
Vehicle: 0.2% Tween-20 in 1% carboxymethylcellulose
-
Male C57BL/6 mice (12-16 weeks of age)
-
Standard mouse diet
-
Oral gavage needles
-
Blood collection supplies (e.g., submandibular vein bleed lancets, EDTA-coated tubes)
-
Centrifuge
-
Plasma HDLc determination kit
Procedure:
-
Acclimatization: Acclimatize male C57BL/6 mice for one week before the start of the experiment. House the mice under standard conditions and provide free access to a standard mouse diet and water.
-
Formulation Preparation: Prepare a suspension of this compound in the vehicle (0.2% Tween-20/1% carboxymethylcellulose) at the desired concentration (e.g., for a 30 mg/kg dose). Ensure the suspension is homogenous by vortexing thoroughly. Prepare a vehicle-only control.
-
Dosing: Administer the this compound suspension or vehicle to the mice via oral gavage twice daily (b.i.d.) with an 8-hour interval between doses. A typical dose is 30 mg/kg.[2] The study can be conducted for a duration of 3 or 9 days.[2]
-
Blood Collection: At 16 hours after the final dose, collect approximately 150 µL of blood via a submandibular vein bleed into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
HDLc Analysis: Determine the total plasma cholesterol and HDLc concentrations using a commercially available kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway of Endothelial Lipase in HDL Metabolism
Caption: this compound inhibits Endothelial Lipase, increasing HDLc levels.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for evaluating this compound's in vivo efficacy in mice.
References
Validation & Comparative
XEN445: A Comparative Analysis of a Novel Endothelial Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating XEN445 IC50 Values in Different Cell Lines.
This guide provides a comprehensive comparison of this compound, a potent and selective inhibitor of endothelial lipase (B570770) (EL), with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in their evaluation of this compound.
Performance Comparison of Endothelial Lipase Inhibitors
This compound has emerged as a highly selective inhibitor of endothelial lipase, an enzyme implicated in the metabolism of high-density lipoprotein (HDL) cholesterol. Its inhibitory activity has been quantified in both cell-free and cell-based assays.[1][2] The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and provides a comparison with other known endothelial lipase inhibitors.
It is important to note that direct head-to-head comparisons of these inhibitors across a wide range of cell lines in the public domain are limited. The data presented here is compiled from various studies and may have been generated under different experimental conditions.
| Inhibitor | Target | Assay System/Cell Line | IC50 (µM) | Additional Information |
| This compound | Human Endothelial Lipase (hEL) | Cell-free assay | 0.237 | Highly selective over hLPL (IC50 = 20 µM) and hHL (IC50 = 9.5 µM).[1] |
| Human Endothelial Lipase (hEL) | EL-transfected HEK293 cells | 0.25 | Demonstrates potent inhibition in a cellular context.[2][3] | |
| Cell Viability | MDA-MB-468 (LIPG-overexpressing) | ~200 | Inhibited PLA1 activity by ~80% at this concentration. | |
| Cell Viability | MCF7 and T47D (LIPG-expressing) | 200-250 | Reduced viability of triple-negative breast cancer cell lines. | |
| Cell Viability | MCF10DCIS | ≥100 | Inhibited viability of breast ductal carcinoma in situ cells. | |
| Tricyclic Indole Derivatives | Endothelial Lipase (EL) | Not Specified | Variable | A patent for a series of these compounds reported IC50 values ranging from low nanomolar to micromolar. |
| MEDI5884 | Endothelial Lipase (EL) | N/A | N/A | A monoclonal antibody inhibitor. IC50 values are not typically reported in the same manner as for small molecules. |
Endothelial Lipase Signaling Pathway and Inhibition
Endothelial lipase plays a crucial role in lipid metabolism by hydrolyzing phospholipids (B1166683) in HDL, leading to HDL catabolism. Inhibition of EL is a therapeutic strategy to increase HDL levels.
Experimental Protocols
Determination of IC50 for Endothelial Lipase Inhibitors
This protocol outlines a general method for determining the IC50 value of a test compound like this compound against endothelial lipase in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293 cells stably overexpressing human endothelial lipase) in appropriate growth medium.
-
Seed the cells into a 96-well, clear, flat-bottomed plate at a predetermined density to ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations to be tested.
-
Remove the growth medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
3. Incubation:
-
Incubate the plate for a predetermined period (e.g., 30 minutes to 24 hours) at 37°C to allow the inhibitor to interact with the enzyme.
4. Lipase Activity Assay:
-
Prepare a working solution of a fluorescent lipase substrate (e.g., a self-quenched, fluorescently labeled phospholipid) in an appropriate assay buffer.
-
After the incubation period with the inhibitor, add the substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. The hydrolysis of the substrate by endothelial lipase will lead to an increase in fluorescence.
5. Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control to determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of an endothelial lipase inhibitor.
References
A Comparative Guide to XEN445 and GSK264220A in Endothelial Cell Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of endothelial lipase (B570770) (EL), XEN445 and GSK264220A, with a focus on their applications in endothelial cell research. Endothelial lipase plays a crucial role in lipoprotein metabolism and has been implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. Understanding the distinct properties of these inhibitors is vital for designing and interpreting experiments aimed at elucidating the function of EL in endothelial biology and related diseases.
At a Glance: Key Differences
| Feature | This compound | GSK264220A |
| Primary Target | Endothelial Lipase (EL) | Endothelial Lipase (EL) and Lipoprotein Lipase (LPL) |
| Selectivity | Highly selective for EL over LPL and HL | Dual inhibitor of EL and LPL |
| Primary Application in Endothelial Cell Studies | Investigating the specific role of EL in endothelial cell metabolism and angiogenesis. | Investigating the combined effects of EL and LPL inhibition. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GSK264220A, focusing on their inhibitory potency and selectivity.
Table 1: Inhibitory Potency (IC50)
| Compound | Target | IC50 (µM) | Reference |
| This compound | Human Endothelial Lipase (hEL) | 0.237 | [1] |
| Human Lipoprotein Lipase (hLPL) | 20 | [1] | |
| Human Hepatic Lipase (hHL) | 9.5 | [1] | |
| GSK264220A | Endothelial Lipase (EL) | 0.13 | |
| Lipoprotein Lipase (LPL) | 0.10 |
Note: Data for GSK264220A's effect on Hepatic Lipase (HL) was not available in the reviewed literature.
Table 2: Effects on Endothelial Cell Function
Direct comparative studies on the effects of this compound and GSK264220A on endothelial cell functions are limited. The following table summarizes available data from studies using these compounds in Human Umbilical Vein Endothelial Cells (HUVECs).
| Assay | Compound | Concentration | Observed Effect | Reference |
| Cell Migration | This compound | Not specified | In the context of ANGPTL4 knockdown, this compound partially rescued the migration phenotype.[2] | [2] |
| Tube Formation | This compound | Not specified | In the context of ANGPTL4 knockdown, this compound partially rescued the tube formation defect.[2] | [2] |
| Gene Expression | This compound | Not specified | Partially rescued glycolysis-related and angiogenic gene signatures in ANGPTL4 knockdown HUVECs.[2] | [2] |
| Cell Migration | GSK264220A | Not specified | Data not available | |
| Tube Formation | GSK264220A | Not specified | Used in a Matrigel cord formation assay, but specific quantitative data on its effect were not provided in the context of a direct comparison. | |
| Cell Proliferation | This compound | Not specified | Data not available | |
| Cell Proliferation | GSK264220A | Not specified | Data not available |
Experimental Protocols
Detailed methodologies for key experiments involving these inhibitors are crucial for reproducibility and comparison.
Endothelial Lipase Inhibition Assay (for IC50 determination)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified endothelial lipase.
-
General Protocol:
-
Purified recombinant human endothelial lipase is incubated with the test compound (this compound or GSK264220A) at various concentrations.
-
A fluorescently labeled phospholipid substrate is added to the reaction mixture.
-
The enzyme activity is determined by measuring the increase in fluorescence resulting from the cleavage of the substrate over time.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
HUVEC Tube Formation Assay
-
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
General Protocol:
-
A layer of basement membrane matrix (e.g., Matrigel) is allowed to solidify in a 96-well plate.
-
HUVECs are seeded onto the matrix in the presence of the test compound (this compound or GSK264220A) or vehicle control.
-
Cells are incubated for a defined period (e.g., 6-24 hours) to allow for tube formation.
-
Tube formation is visualized using a microscope and quantified by measuring parameters such as the number of branch points, total tube length, and number of loops.
-
HUVEC Migration Assay (Wound Healing Assay)
-
Principle: This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, mimicking cell migration during angiogenesis.
-
General Protocol:
-
HUVECs are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
-
The cells are washed to remove debris, and fresh media containing the test compound or vehicle is added.
-
The closure of the wound is monitored and imaged at different time points (e.g., 0, 12, 24 hours).
-
The rate of migration is quantified by measuring the change in the wound area over time.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and GSK264220A is the inhibition of endothelial lipase. However, their differing selectivity profiles lead to distinct downstream effects.
Figure 1. Comparative mechanism of action for this compound and GSK264220A.
This compound: As a highly selective inhibitor of EL, this compound is a valuable tool for dissecting the specific roles of this enzyme in endothelial cells. By inhibiting EL, this compound can modulate HDL metabolism and downstream signaling pathways that influence endothelial function, including those related to inflammation and angiogenesis.[1][2]
GSK264220A: By inhibiting both EL and LPL, GSK264220A has a broader impact on lipid metabolism. LPL is the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and VLDL, providing fatty acids to tissues. Therefore, GSK264220A can affect not only HDL metabolism but also the metabolism of triglyceride-rich lipoproteins, which can also influence endothelial cell function.
Experimental Workflow: Investigating Inhibitor Effects on Angiogenesis
The following diagram illustrates a typical workflow for comparing the effects of this compound and GSK264220A on endothelial cell angiogenesis in vitro.
Figure 2. Experimental workflow for comparing inhibitors on angiogenesis.
Conclusion and Future Directions
This compound and GSK264220A are both potent inhibitors of endothelial lipase, but their distinct selectivity profiles make them suitable for different research questions. This compound, with its high selectivity for EL, is the preferred tool for investigating the specific functions of this enzyme in endothelial cells. In contrast, GSK264220A's dual inhibition of EL and LPL allows for the study of the combined effects of inhibiting both of these key lipases on endothelial biology.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these two inhibitors in endothelial cell models. Future research should focus on performing such studies to provide a clearer understanding of their relative effects on endothelial cell proliferation, migration, tube formation, and gene expression. Such data would be invaluable for researchers in the fields of cardiovascular disease, inflammation, and cancer biology who are interested in targeting endothelial lipase.
References
XEN445: A Comparative Analysis of its Selectivity for Endothelial Lipase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of XEN445 against endothelial lipase (B570770) (EL) versus lipoprotein lipase (LPL) and hepatic lipase (HL). The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's selectivity profile.
Quantitative Data Summary
The inhibitory potency of this compound against human endothelial lipase (hEL), human lipoprotein lipase (hLPL), and human hepatic lipase (hHL) has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear quantitative comparison of this compound's selectivity.
| Enzyme | IC50 (µM) |
| Human Endothelial Lipase (hEL) | 0.237[1] |
| Human Lipoprotein Lipase (hLPL) | 20[1] |
| Human Hepatic Lipase (hHL) | 9.5[1] |
Note: Lower IC50 values indicate greater potency.
Based on these values, this compound is approximately 84-fold more selective for endothelial lipase than for lipoprotein lipase and about 40-fold more selective for endothelial lipase than for hepatic lipase. This demonstrates a significant preferential inhibition of endothelial lipase by this compound.
Experimental Protocols
The determination of the IC50 values for this compound was performed using a mixed micelle fluorogenic phosphatidylcholine/Triton X-100 assay. While the complete detailed protocol from the original publication is not fully available, the following methodology is representative of such assays used to determine lipase activity and inhibitor potency.
Objective: To measure the in vitro inhibitory activity of this compound against recombinant human endothelial lipase (hEL), lipoprotein lipase (hLPL), and hepatic lipase (hHL).
Materials:
-
Recombinant human EL, LPL, and HL
-
This compound (or other test inhibitors)
-
Fluorogenic lipid substrate (e.g., a Bodipy-labeled phosphatidylcholine)
-
Triton X-100
-
Assay buffer (e.g., Tris-HCl with appropriate pH and co-factors)
-
96-well microtiter plates (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Mixed Micelles:
-
A solution of the fluorogenic phosphatidylcholine substrate and Triton X-100 is prepared in a suitable organic solvent.
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The lipid film is hydrated with assay buffer and sonicated or vortexed to form a homogenous solution of mixed micelles. This process creates a stable, aqueous-soluble substrate for the lipases.
-
-
Enzyme and Inhibitor Preparation:
-
Stock solutions of recombinant hEL, hLPL, and hHL are prepared in assay buffer to the desired concentrations.
-
A serial dilution of this compound is prepared in the assay buffer to generate a range of concentrations for IC50 determination.
-
-
Assay Performance:
-
In the wells of a 96-well microtiter plate, the assay buffer, the serially diluted this compound (or vehicle control), and the respective lipase enzyme (hEL, hLPL, or hHL) are added.
-
The plate is incubated for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the mixed micelle substrate solution to each well.
-
-
Data Acquisition:
-
The fluorescence intensity in each well is measured kinetically over time using a fluorescence microplate reader. The excitation and emission wavelengths are set according to the specifications of the fluorogenic substrate.
-
The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis by the lipase.
-
-
Data Analysis:
-
The rate of reaction for each inhibitor concentration is calculated.
-
The percentage of inhibition for each concentration of this compound is determined by comparing the reaction rate to that of the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling and Interaction Diagram
The following diagram illustrates the central role of endothelial lipase, lipoprotein lipase, and hepatic lipase in lipoprotein metabolism and highlights the selective inhibition of endothelial lipase by this compound.
Caption: Selective inhibition of Endothelial Lipase by this compound in the context of lipoprotein metabolism.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for determining the IC50 of this compound against lipases.
References
A Comparative Guide to HDL-Cholesterol Modulating Therapies: Cross-Validation of XEN445 with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of XEN445, an endothelial lipase (B570770) (EL) inhibitor, with other emerging therapies aimed at raising high-density lipoprotein cholesterol (HDL-C). The performance of this compound is cross-validated against data from preclinical studies involving prominent genetic models of dyslipidemia and atherosclerosis. This document is intended to serve as a resource for researchers and drug development professionals in the cardiovascular field.
Introduction to HDL-C Modulating Therapies
Low levels of high-density lipoprotein cholesterol (HDL-C) are an independent risk factor for atherosclerotic cardiovascular disease. Therapeutic strategies aimed at increasing HDL-C levels are of significant interest. This guide focuses on the preclinical data of this compound and compares it with two other major classes of HDL-C raising agents: Cholesteryl Ester Transfer Protein (CETP) inhibitors and Apolipoprotein A-I (apoA-I) mimetic peptides. The evaluation is contextualized within commonly used genetic mouse models that mimic human dyslipidemia.
This compound: An Endothelial Lipase Inhibitor
This compound is a potent and selective inhibitor of endothelial lipase (EL), an enzyme that plays a crucial role in HDL metabolism.[1][2] By inhibiting EL, this compound reduces the hydrolysis of HDL phospholipids (B1166683), leading to an increase in plasma HDL-C concentrations.[1][2]
Mechanism of Action of this compound
Endothelial lipase, primarily expressed in endothelial cells, hydrolyzes phospholipids in HDL particles, promoting their catabolism and clearance. This compound blocks this activity, thereby preserving HDL particles and increasing their concentration in circulation.
Preclinical Efficacy of this compound in Genetic Models
Table 1: Preclinical Performance of this compound
| Genetic Model | Treatment | Dose & Regimen | % Increase in HDL-C (Mean ± SEM) | Reference |
| Wild-type Mice | This compound | 30 mg/kg, b.i.d., 9 days | 45 ± 5% | --INVALID-LINK-- |
| EL knockout Mice | This compound | 30 mg/kg, b.i.d., 3 days | No significant change (validates on-target effect) | --INVALID-LINK-- |
Alternative Therapies: CETP Inhibitors
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). Inhibition of CETP is a well-established mechanism to increase HDL-C levels.
Mechanism of Action of CETP Inhibitors
By blocking CETP, these inhibitors prevent the depletion of cholesterol esters from HDL, leading to an increase in larger, cholesterol-rich HDL particles and a rise in overall HDL-C levels. They also typically cause a reduction in LDL-C.
Preclinical Efficacy of CETP Inhibitors in Genetic Models
Anacetrapib and obicetrapib (B1677080) are two prominent CETP inhibitors that have been evaluated in preclinical models.
Table 2: Preclinical Performance of CETP Inhibitors
| Genetic Model | Treatment | Dose & Regimen | % Increase in HDL-C | Effect on Atherosclerosis | Reference |
| APOE*3-Leiden.CETP Mice | Obicetrapib | 2 mg/kg/day, 28 weeks | ~160% | Reduced lesion size | --INVALID-LINK--[3] |
| CETP-transgenic Mice (on high-fat diet) | Anacetrapib | Intravenous injection, 5 doses over 2.5 days | 172% | Not Assessed | --INVALID-LINK--[4] |
| Dyslipidemic Hamsters | Anacetrapib | 60 mg/kg/day, 2 weeks | ~60% | Increased reverse cholesterol transport | --INVALID-LINK--[5] |
Alternative Therapies: ApoA-I Mimetic Peptides
Apolipoprotein A-I (apoA-I) is the primary protein component of HDL and is crucial for its formation and function, particularly in mediating cholesterol efflux from cells. ApoA-I mimetic peptides are short synthetic peptides designed to mimic the amphipathic helical structure and biological activities of apoA-I.
Mechanism of Action of ApoA-I Mimetic Peptides
These peptides can promote cholesterol efflux from macrophages via the ABCA1 transporter, a key initial step in reverse cholesterol transport.[6] They can also have anti-inflammatory and antioxidant properties.
Preclinical Efficacy of ApoA-I Mimetic Peptides in Genetic Models
D-4F and L-4F are well-studied apoA-I mimetic peptides. Their effects on HDL-C can be modest, as their primary proposed benefit is improving HDL function rather than simply increasing its concentration.
Table 3: Preclinical Performance of ApoA-I Mimetic Peptides
| Genetic Model | Treatment | Dose & Regimen | Effect on HDL-C | Effect on Atherosclerosis | Reference |
| apoE-null Mice | D-4F | 20 mg/kg, s.c., once daily for 3 days | Increased HDL level | Not Assessed | --INVALID-LINK--[7] |
| apoE-null Mice | Rev-D4F | 0.4 mg/mL in drinking water, 6 weeks | No significant change | Decreased lesion area | --INVALID-LINK--[8] |
| LDLR-null Mice (on HFHSC diet) | L-4F | 100 µ g/mouse/day , s.c., 8 weeks | No significant change | No significant change | --INVALID-LINK-- |
Experimental Protocols
Animal Models
-
apoE-/- Mice: These mice lack apolipoprotein E, leading to severe hypercholesterolemia and spontaneous development of atherosclerotic lesions that resemble human plaques. They are a standard model for studying atherosclerosis.
-
LDLR-/- Mice: These mice lack the low-density lipoprotein receptor, resulting in elevated LDL-C levels, particularly on a high-fat diet, and the development of atherosclerosis. They are a model for familial hypercholesterolemia.
-
APOE3-Leiden.CETP Mice: This is a transgenic model that expresses a human variant of apoE (APOE3-Leiden) and the human CETP gene, resulting in a human-like lipoprotein profile and responsiveness to CETP inhibitors.[3]
Drug Administration
-
Oral Gavage: For orally bioavailable compounds like this compound and obicetrapib, administration is typically performed using oral gavage. A solution or suspension of the compound is delivered directly into the stomach of the mouse using a gavage needle. The volume administered is typically based on the mouse's body weight (e.g., 5-10 mL/kg).
-
Subcutaneous (s.c.) Injection: Peptides like D-4F and L-4F are often administered via subcutaneous injection due to poor oral bioavailability.
Measurement of HDL-Cholesterol
-
Blood Collection: Blood is collected from mice, typically via retro-orbital bleeding or cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation.
-
HDL-C Quantification:
-
Precipitation Method: Non-HDL lipoproteins (VLDL and LDL) are precipitated using a reagent (e.g., polyethylene (B3416737) glycol).[9]
-
The supernatant, containing HDL, is then used to measure cholesterol content using a colorimetric enzymatic assay.[9]
-
Alternatively, ELISA kits specific for mouse HDL-C are commercially available.[10]
-
Quantification of Atherosclerosis
-
Tissue Harvest: Mice are euthanized, and the aorta is perfused with saline to remove blood. The heart and aorta are then dissected.
-
Aortic Root Analysis: The upper portion of the heart containing the aortic root is embedded in a medium (e.g., OCT compound), frozen, and sectioned.[11]
-
Staining: The sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. Other stains like hematoxylin (B73222) and eosin (B541160) (for general morphology) and Masson's trichrome (for collagen) can also be used to assess plaque composition.[12]
-
Image Analysis: The stained sections are imaged using a microscope, and the lesion area is quantified using image analysis software.
-
En Face Analysis: The entire aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize the total plaque burden on the inner surface of the artery.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Endothelial Lipase in HDL Metabolism
Caption: Endothelial Lipase (EL) hydrolyzes HDL phospholipids, leading to smaller HDL particles that are rapidly cleared by the liver via the SR-B1 receptor. This compound inhibits EL, preserving larger HDL particles and increasing HDL-C levels.
Signaling Pathway of CETP in Lipoprotein Metabolism
Caption: CETP mediates the transfer of cholesteryl esters from HDL to VLDL/LDL in exchange for triglycerides. CETP inhibitors block this process, increasing HDL-C and decreasing LDL-C.
Signaling Pathway of ApoA-I Mimetic Peptides in Cholesterol Efflux
Caption: ApoA-I mimetic peptides bind to the ABCA1 transporter on macrophages, stimulating signaling pathways that promote the efflux of cellular cholesterol to form nascent HDL particles.
Experimental Workflow for Preclinical Drug Comparison in Dyslipidemia Models
Caption: A typical experimental workflow for comparing the efficacy of lipid-modulating drugs in preclinical mouse models of atherosclerosis.
Conclusion
This compound, as a potent endothelial lipase inhibitor, represents a promising approach to raising HDL-C levels. Preclinical data in wild-type mice demonstrates its on-target efficacy. When compared to other HDL-modulating therapies such as CETP inhibitors and apoA-I mimetic peptides, this compound offers a distinct mechanism of action. CETP inhibitors have shown robust HDL-C raising effects and reductions in atherosclerosis in relevant genetic models. ApoA-I mimetic peptides, while having a more modest effect on HDL-C levels, are proposed to improve HDL function.
Direct comparative studies of this compound against these alternatives in standardized genetic models of dyslipidemia are warranted to definitively establish its relative efficacy. The data and protocols presented in this guide provide a framework for designing and interpreting such cross-validation studies. The continued investigation of these diverse therapeutic strategies will be crucial in the development of novel treatments for cardiovascular disease.
References
- 1. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newamsterdampharma.com [newamsterdampharma.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-4F, an apolipoprotein A-I mimetic peptide, promotes cholesterol efflux from macrophages via ATP-binding cassette transporter A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An apoA-I mimetic peptide increases LCAT activity in mice through increasing HDL concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UC Davis - HDL Protocol [protocols.io]
- 10. Mouse HDL-Cholesterol Assay Kits | Crystal Chem [crystalchem.com]
- 11. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
In Vivo Specificity of Endothelial Lipase Inhibitors: A Comparative Analysis of XEN445 and MEDI5884
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vivo specificity of two prominent endothelial lipase (B570770) (EL) inhibitors, XEN445 and MEDI5884. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Endothelial lipase is a key regulator of high-density lipoprotein (HDL) metabolism, and its inhibition is a promising therapeutic strategy for cardiovascular diseases. This compound, a small molecule inhibitor, and MEDI5884, a monoclonal antibody, are two leading candidates in this class. Understanding their in vivo specificity is crucial for evaluating their potential clinical efficacy and safety.
Comparative Analysis of In Vivo Performance
| Feature | This compound | MEDI5884 |
| Mechanism of Action | Small molecule inhibitor of endothelial lipase (EL) | Humanized monoclonal antibody that neutralizes endothelial lipase |
| Primary In Vivo Effect | Increases plasma HDL-cholesterol (HDL-C) levels in mice.[1][2][3] | Increases HDL-C, HDL particle number, and cholesterol efflux in non-human primates and humans.[4][5][6][7][8][9] |
| On-Target Confirmation | HDL-raising effect is absent in EL knockout mice, confirming on-target mechanism. | Dose-dependent elevations in HDL-C and circulating phospholipids (B1166683) in non-human primates confirm the mechanism of EL action.[7][8][9] |
| In Vivo Selectivity Data | Demonstrates selectivity for EL over other lipases (lipoprotein lipase and hepatic lipase) in in vitro assays. The primary in vivo evidence for specificity comes from the lack of efficacy in EL knockout mice. | Generally well-tolerated in clinical trials. At the highest doses tested in a Phase 2a trial, an increase in LDL-cholesterol and apolipoprotein B was observed, suggesting potential for off-target effects at high concentrations. However, these changes were not considered meaningful at the anticipated therapeutic doses.[4][5][6] |
| Administration Route | Oral bioavailability demonstrated in mice. | Subcutaneous injection in clinical trials.[4][5][6] |
| Development Stage | Preclinical (data primarily from mouse models). | Clinical (Phase 2a completed).[4][5][6] |
Signaling Pathway and Mechanism of Action
Endothelial lipase (EL) hydrolyzes phospholipids on HDL particles, leading to their catabolism and clearance. Inhibition of EL is expected to increase HDL levels and potentially enhance reverse cholesterol transport.
Experimental Protocols
In Vivo Efficacy Assessment of this compound in Mice
The in vivo efficacy of this compound has been primarily evaluated in mouse models. A key study to confirm its on-target effect involved the use of EL knockout mice.[3]
Methodology:
-
Animal Models: Both wild-type and endothelial lipase knockout (EL-/-) mice were used.
-
Drug Administration: this compound was administered to both groups of mice, typically through oral gavage.
-
Sample Collection: Blood samples were collected at specified time points post-administration.
-
Biochemical Analysis: Plasma was isolated, and high-density lipoprotein cholesterol (HDL-C) levels were measured.
-
Data Analysis: The change in HDL-C levels in the wild-type mice was compared to that in the EL knockout mice to determine if the effect of this compound was dependent on the presence of its target enzyme.
In Vivo Specificity Assessment of MEDI5884 in Clinical Trials
The specificity of MEDI5884 has been assessed in human clinical trials, such as the LEGACY Phase 2a trial.[4][5][6]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[4][5][6]
-
Patient Population: Patients with stable coronary artery disease.[4][5][6]
-
Intervention: Multiple subcutaneous doses of MEDI5884 or placebo were administered over a defined period.[4][5][6]
-
Assessments: Safety and tolerability were the primary endpoints. Pharmacodynamic assessments included a full lipid panel (HDL-C, LDL-C, apolipoprotein B, etc.) at baseline and various time points throughout the study.[5]
-
Specificity Evaluation: In vivo specificity was evaluated by analyzing dose-dependent changes in on-target markers (HDL-C) and potential off-target markers (LDL-C, apoB).
Conclusion
Both this compound and MEDI5884 have demonstrated clear on-target engagement of endothelial lipase in vivo, leading to the desired pharmacodynamic effect of increased HDL-cholesterol. This compound, as a small molecule, has the advantage of oral administration, and its on-target activity has been unequivocally confirmed in preclinical knockout models. MEDI5884, a monoclonal antibody, has progressed further into clinical development and has shown promising results in human subjects. While it appears to be highly specific, the observation of changes in LDL-C and apoB at high doses warrants further investigation.
The choice between a small molecule and a biological approach for EL inhibition will depend on a variety of factors including the desired dosing regimen, potential for off-target effects, and the overall clinical risk-benefit profile. The data presented in this guide provides a foundation for researchers to compare these two modalities and make informed decisions in the development of novel therapies targeting endothelial lipase.
References
- 1. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. LEGACY: Phase 2a Trial to Evaluate the Safety, Pharmacokinetics, and Pharmacodynamic Effects of the Anti-EL (Endothelial Lipase) Antibody MEDI5884 in Patients With Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Blocking endothelial lipase with monoclonal antibody MEDI5884 durably increases high density lipoprotein in nonhuman primates and in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reproducibility of Published XEN445 Data: A Comparative Guide
For researchers, scientists, and drug development professionals investigating therapeutic agents targeting lipid metabolism, the reproducibility of published data is paramount. This guide provides a comprehensive comparison of the publicly available data for XEN445, an endothelial lipase (B570770) (EL) inhibitor, and other alternative agents. Experimental data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided to aid in study replication.
This compound: An Endothelial Lipase Inhibitor
This compound is a potent and selective small molecule inhibitor of endothelial lipase (EL), an enzyme that plays a crucial role in high-density lipoprotein (HDL) cholesterol metabolism. Inhibition of EL is a therapeutic strategy aimed at increasing HDL-C levels.
Signaling Pathway of Endothelial Lipase and HDL Metabolism
Endothelial lipase, primarily expressed in endothelial cells, hydrolyzes phospholipids (B1166683) in HDL particles. This action leads to the remodeling of HDL and its subsequent catabolism, ultimately lowering circulating HDL-C levels. This compound, by inhibiting EL, is proposed to prevent this degradation, thereby increasing HDL-C concentrations.
Validating Endothelial Lipase Inhibition with XEN445: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XEN445, a potent and selective small-molecule inhibitor of endothelial lipase (B570770) (EL), with other available alternatives. The information presented is supported by experimental data to assist researchers in validating their endothelial lipase inhibition assays and selecting the appropriate tools for their studies.
Introduction to Endothelial Lipase and its Inhibition
Endothelial lipase (EL) is a key enzyme in high-density lipoprotein (HDL) metabolism.[1][2][3] Primarily expressed in endothelial cells, EL hydrolyzes phospholipids (B1166683) in HDL particles, leading to their catabolism and a reduction in circulating HDL cholesterol (HDL-C) levels.[1][2][3][4] Elevated EL activity has been associated with decreased HDL-C and an increased risk of atherosclerosis, making it an attractive therapeutic target for cardiovascular diseases.[1][3][5][6] Inhibition of EL is a promising strategy to raise HDL-C levels and potentially reduce the risk of cardiovascular events.[4]
This compound is a novel, potent, and selective small-molecule inhibitor of endothelial lipase.[7] It has been shown to effectively increase plasma HDL-C concentrations in preclinical models, demonstrating its on-target activity.[7] This guide will compare the performance of this compound with other EL inhibitors and provide detailed protocols for validating EL inhibition assays.
Comparative Analysis of Endothelial Lipase Inhibitors
The selection of an appropriate inhibitor is crucial for the successful validation of an endothelial lipase inhibition assay. This section compares this compound with other known inhibitors, focusing on their mechanism of action and reported potency.
| Inhibitor | Type | Mechanism of Action | IC50 (hEL) | Selectivity | Key Findings |
| This compound | Small Molecule | Reversible, competitive inhibitor | 0.237 µM | Selective for hEL over hLPL (IC50 = 20 µM) and hHL (IC50 = 9.5 µM) | Orally bioavailable, increases plasma HDL-C in mice.[7] |
| MEDI5884 (REG-101) | Monoclonal Antibody | Neutralizing antibody that blocks EL activity | Not reported in µM | Highly selective for EL | Durably increases HDL-C in non-human primates and humans.[8] |
| Oxadiazole Ketones (e.g., compound 12) | Small Molecule | Reversible inhibitor | Not explicitly stated in abstracts | Selective for EL | Demonstrated a 56% increase in plasma HDL-C in a mouse model.[9] |
| Tricyclic Indole Derivatives | Small Molecule | Not specified | Not specified | Not specified | Described in a patent application as potential EL inhibitors for cardiovascular disorders.[4] |
hEL: human Endothelial Lipase; hLPL: human Lipoprotein Lipase; hHL: human Hepatic Lipase; IC50: half-maximal inhibitory concentration.
Experimental Protocols
Accurate and reproducible measurement of endothelial lipase activity is fundamental for inhibitor validation. Below are detailed methodologies for a common fluorescent-based inhibition assay.
Protocol: Fluorescent Endothelial Lipase Inhibition Assay
This protocol is adapted from commercially available fluorescent lipase assay kits and the scientific literature. It utilizes a fluorogenic substrate, such as 1,2-dioleoyl-3-(pyren-1-yl)decanoyl-rac-glycerol, which upon cleavage by EL, releases a fluorescent molecule.
Materials:
-
Recombinant human endothelial lipase (hEL)
-
Fluorescent lipase substrate (e.g., 1,2-dioleoyl-3-(pyren-1-yl)decanoyl-rac-glycerol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM CaCl2, 0.1% BSA)
-
Inhibitors to be tested (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant hEL to the desired concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of the fluorescent substrate in an organic solvent (e.g., ethanol (B145695) or DMSO). Further dilute the substrate in assay buffer to the final working concentration.
-
Prepare a serial dilution of the test inhibitors (e.g., this compound) and control compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
Add 20 µL of the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add 40 µL of the diluted hEL solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 40 µL of the pre-warmed fluorescent substrate solution to each well to start the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., for pyrene-based substrates, excitation ~340 nm, emission ~380 nm).
-
Record fluorescence readings kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Key Pathways and Workflows
Endothelial Lipase Signaling Pathway in Atherosclerosis
Endothelial lipase plays a multifaceted role in the development of atherosclerosis. It not only reduces protective HDL-C levels but is also implicated in inflammatory processes within the arterial wall.[1][2][3]
Caption: Endothelial Lipase Signaling in Atherosclerosis.
Experimental Workflow for Validating Endothelial Lipase Inhibition
A structured workflow is essential for the robust validation of an endothelial lipase inhibition assay. This diagram outlines the key steps from initial setup to final data analysis.
References
- 1. Role of endothelial lipase in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Lipase Concentrations Are Increased in Metabolic Syndrome and Associated with Coronary Atherosclerosis | PLOS Medicine [journals.plos.org]
- 4. Endothelial Lipase Inhibitors for the Treatment of Atherosclerosis and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Lipase: A New Risk Factor for Atherosclerosis? | PLOS Medicine [journals.plos.org]
- 6. Endothelial lipase modulates susceptibility to atherosclerosis in apolipoprotein-E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking endothelial lipase with monoclonal antibody MEDI5884 durably increases high density lipoprotein in nonhuman primates and in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Reversible Small Molecule Inhibitors of Endothelial Lipase (EL) That Demonstrate HDL-C Increase In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
XEN445 as a Reference Compound for Endothelial Lipase (EL) Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XEN445 as a reference compound for endothelial lipase (B570770) (EL) inhibitor screening. It includes a detailed overview of its performance against other alternatives, supported by experimental data, and outlines the methodologies for key experiments.
Introduction to Endothelial Lipase and Its Inhibition
Endothelial lipase (EL) is a key enzyme in high-density lipoprotein (HDL) metabolism. It primarily functions as a phospholipase, hydrolyzing phospholipids (B1166683) on HDL particles. This action leads to the remodeling of HDL and facilitates its clearance from circulation. Increased EL activity is associated with reduced HDL cholesterol levels, a known risk factor for cardiovascular disease. Consequently, the inhibition of EL has emerged as a promising therapeutic strategy for raising HDL-C levels and potentially reducing the risk of atherosclerosis. A reliable reference compound is crucial for the successful screening and identification of novel EL inhibitors.
This compound: A Potent and Selective Endothelial Lipase Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of endothelial lipase.[1] Its efficacy and selectivity make it an excellent reference compound for in vitro and in vivo studies aimed at discovering new EL inhibitors.
Data Presentation: Performance of this compound and Alternatives
The following table summarizes the in vitro potency of this compound against human endothelial lipase (hEL) and its selectivity over other related lipases, such as human lipoprotein lipase (hLPL) and human hepatic lipase (hHL). For comparison, data for other known lipase inhibitors are also presented.
| Compound | Target | IC50 (µM) | Selectivity vs. hLPL | Selectivity vs. hHL | Compound Type |
| This compound | hEL | 0.237 | ~84-fold | ~40-fold | Small Molecule |
| GSK264220A | hEL | 0.13 | ~0.77-fold (less selective) | Not Reported | Small Molecule |
| Tetrahydrolipstatin (THL) | Pancreatic Lipase | - | - | - | Small Molecule (General Lipase Inhibitor) |
| MEDI5884 | hEL | - | - | - | Monoclonal Antibody |
| Atorvastatin | EL Expression | - | - | - | Small Molecule (Indirect effect) |
| Rosuvastatin | EL Expression | - | - | - | Small Molecule (Indirect effect) |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher selectivity ratio indicates a more specific inhibition of the target enzyme. Data for THL, MEDI5884, Atorvastatin, and Rosuvastatin are not presented as direct IC50 values for EL inhibition, as they function through different mechanisms or are not selective small molecule inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for reproducing and comparing results. Below is a typical protocol for an in vitro endothelial lipase inhibitor screening assay using a fluorogenic substrate.
Protocol: In Vitro Endothelial Lipase Inhibition Assay (Fluorogenic)
1. Materials and Reagents:
-
Recombinant human endothelial lipase (hEL)
-
Fluorogenic lipase substrate (e.g., a Bodipy-labeled phospholipid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl2)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (including the reference compound this compound) in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant hEL in ice-cold Assay Buffer to the desired working concentration.
-
Assay Reaction: a. Add 25 µL of the diluted test compounds or vehicle (Assay Buffer with DMSO) to the wells of the 96-well plate. b. Add 50 µL of the diluted hEL solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitors and the enzyme. d. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Data Acquisition: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Endothelial Lipase Signaling Pathway in HDL Metabolism
The following diagram illustrates the central role of endothelial lipase in the metabolism of high-density lipoprotein (HDL).
Caption: Role of Endothelial Lipase in HDL Metabolism.
Experimental Workflow for EL Inhibitor Screening
This diagram outlines the key steps in a typical high-throughput screening assay for identifying endothelial lipase inhibitors.
Caption: Workflow for EL Inhibitor Screening Assay.
Conclusion
This compound serves as a robust and reliable reference compound for the screening and characterization of novel endothelial lipase inhibitors. Its high potency and selectivity provide a clear benchmark for assessing the performance of new chemical entities. The experimental protocols and workflows detailed in this guide offer a standardized approach to EL inhibitor screening, facilitating the discovery of new therapeutic agents for cardiovascular diseases.
References
Safety Operating Guide
Proper Disposal of XEN445: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for XEN445, a potent and selective endothelial lipase (B570770) (EL) inhibitor used in research. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances in a laboratory setting.
Immediate Safety and Handling Precautions
This compound should be handled with care, and appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. This material should be considered hazardous until further information becomes available[1]. Avoid ingestion, inhalation, and contact with skin and eyes[1]. In case of accidental release, avoid breathing vapors, mist, or gas[2].
Solubility and Preparation of Solutions
For experimental use, this compound is typically supplied as a crystalline solid[1]. It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1]. When preparing solutions, it is recommended to do so under an inert gas atmosphere[1]. Due to its limited solubility in aqueous buffers, a common practice is to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice[1]. Aqueous solutions are not recommended for storage for more than one day[1].
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 14 mg/mL |
| DMSO | 25 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| 1:1 solution of DMF:PBS (pH 7.2) | 0.5 mg/mL |
| Data sourced from Cayman Chemical product information[1]. |
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with national and local regulations[3]. The following steps provide a general framework for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Whenever possible, leave waste this compound in its original container[3].
-
If transferring to a new container, ensure it is chemically compatible, properly labeled with the full chemical name and associated hazards, and kept tightly closed.
-
Handle uncleaned, empty containers as you would the product itself[3].
-
-
Disposal of Unused this compound:
-
It is strongly recommended to contact a licensed professional waste disposal service for the disposal of this compound[2].
-
While one Safety Data Sheet (SDS) suggests that smaller quantities may be disposed of with household waste, this is not a standard or recommended practice for research chemicals and should be avoided unless explicitly approved by your local EHS officer[4]. The more conservative and widely accepted approach is to treat all quantities as chemical waste.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, should be collected in a designated, sealed waste bag or container for chemical waste.
-
Dispose of contaminated packaging as unused product[2].
-
-
Aqueous Waste:
-
Do not pour aqueous solutions containing this compound down the drain[3]. These should be collected as chemical waste.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates a typical workflow for the handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Decision-Making for this compound Disposal
This diagram outlines the decision-making process for the appropriate disposal route for this compound waste, emphasizing regulatory compliance and safety.
Caption: Decision-making process for this compound waste disposal.
It is imperative to consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheet before handling and disposing of this compound. In the absence of clear institutional guidance, always opt for the most conservative disposal method, which involves treating the material as hazardous chemical waste and arranging for its collection by a certified waste disposal contractor.
References
Personal protective equipment for handling XEN445
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety protocols and logistical information for the handling and disposal of XEN445 in a laboratory setting. All personnel must review this guide and the full Safety Data Sheet (SDS) before working with this compound. This compound is a chemical that should be considered hazardous, and proper personal protective equipment (PPE) and handling procedures are mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark |
| H315 | Causes skin irritation | Exclamation Mark |
| H319 | Causes serious eye irritation | Exclamation Mark |
| H335 | May cause respiratory irritation | Exclamation Mark |
Due to these hazards, the following minimum PPE is required at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended, minimum 0.11 mm thickness). Change gloves every 30-60 minutes or immediately if contaminated or damaged. | To prevent skin contact and subsequent irritation[1]. |
| Eye Protection | Safety goggles or a full-face shield. Standard eyeglasses are not sufficient. | To protect against splashes that can cause serious eye irritation[1]. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | To prevent accidental skin exposure and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator may be required. | To minimize the risk of respiratory tract irritation from dust or aerosols[1]. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is essential to minimize exposure risk. The following procedure outlines the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
2.2. Preparation of Solutions:
-
All weighing and solution preparation must be conducted within a chemical fume hood to control potential dust and vapors.
-
Use dedicated, clearly labeled glassware and equipment.
-
Avoid creating dust. If handling a powder, gently scoop the material.
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
2.3. Experimental Use:
-
Clearly demarcate the work area where this compound is being used.
-
Keep all containers of this compound covered when not in immediate use.
-
After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.
-
Decontaminate all work surfaces and equipment after each use.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental harm and is a regulatory violation.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
Follow institutional guidelines for the disposal of empty, rinsed chemical containers.
-
-
Waste Pickup:
-
Store hazardous waste in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
-
Emergency Procedures
4.1. Skin Contact:
-
Immediately remove all contaminated clothing.
-
Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Seek medical attention if irritation persists.
4.2. Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
4.3. Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
4.4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
4.5. Spills:
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
